molecular formula C26H28N2O3 B560362 JP83

JP83

Cat. No.: B560362
M. Wt: 416.5 g/mol
InChI Key: JMLPLSJWSHVJLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JP83 is a member of biphenyls.

Properties

IUPAC Name

[3-(3-carbamoylphenyl)phenyl] N-(6-phenylhexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O3/c27-25(29)23-15-8-13-21(18-23)22-14-9-16-24(19-22)31-26(30)28-17-7-2-1-4-10-20-11-5-3-6-12-20/h3,5-6,8-9,11-16,18-19H,1-2,4,7,10,17H2,(H2,27,29)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLPLSJWSHVJLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCNC(=O)OC2=CC=CC(=C2)C3=CC(=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

JP83: A Technical Overview of a High-Powered Audio Amplifier

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the mechanism of action of "JP83" have revealed that this identifier does not correspond to a pharmacological agent or a compound with a biological mode of action. Instead, this compound is the model name for a high-power, class D monoblock audio amplifier manufactured by Down4Sound. Consequently, the requested in-depth technical guide on its core mechanism of action, experimental protocols, and signaling pathways in a biological context cannot be provided.

This document serves to present the technical specifications and operational parameters of the Down4Sound this compound amplifier, catering to an audience with an interest in audio engineering and electronics.

Technical Specifications

The Down4Sound this compound is an 8300-watt RMS monoblock amplifier designed for high-power car audio subwoofer applications.[1][2] Its primary function is to amplify a low-level audio signal to a level sufficient to drive large speakers (subwoofers). The core of its operation lies in its Class D amplifier topology, which allows for high efficiency and significant power output in a relatively compact design.[1]

A summary of the key quantitative data for the this compound amplifier is presented in the table below:

ParameterValue
Power Ratings (RMS)
@ 1 ohm8300 Watts[1][2][3][4]
@ 2 ohms6300 Watts[1][2][3][4]
@ 4 ohms3300 Watts[1][2][3][4]
General Specifications
Frequency Response14Hz – 271Hz[2][3][4]
Signal to Noise Ratio92dB[2][3][4]
Damping Factor>500[2][3][4]
Input Sensitivity6V – 0.2V[2][3][4]
Working Voltage9V – 16V[2][5]
Fusing900A Total (3 x 300A)[2][3]
Filters
Subsonic Filter10Hz – 50Hz[2][3][4]
Low Pass Filter35Hz – 250Hz[2][3][4]
Physical Dimensions
Length24 inches[1][3]
Width9.37 inches[3]
Height2.63 inches[3]

Operational Mechanism and Features

The fundamental "mechanism of action" of the this compound amplifier involves taking a low-voltage audio input signal and using it to modulate a high-voltage power supply, thereby creating a high-power replica of the input signal at the speaker outputs. This is achieved through high-frequency switching and pulse-width modulation, characteristic of Class D amplifiers.

Key operational features include:

  • Power Inputs: The amplifier is equipped with three 0-gauge power and ground inputs to accommodate the high current draw required for its operation.[3]

  • Speaker Outputs: It features 4-gauge speaker outputs.[2][3][4]

  • Cooling: To manage the heat generated during high-power operation, the this compound incorporates a larger heat sink and active high-flow internal fans.[3][4]

  • Strappable Connection: Two this compound amplifiers can be linked together to drive a single load, effectively doubling the power output. In this configuration, one amplifier is designated as the "master" and the other as the "slave," with the master unit controlling the settings for both.[5]

  • Bluetooth Remote Control: The amplifier includes a Bluetooth remote control that can display voltage and temperature, and also features a clipping indicator.[2][3]

  • Protection Circuitry: The amplifier is equipped with protection circuits to prevent damage from conditions such as overheating and speaker impedance falling below the minimum stable load (1 ohm for a single unit, 2 ohms when strapped).[5]

Experimental Protocols

In the context of audio electronics, "experimental protocols" refer to the testing procedures used to verify the amplifier's performance specifications. A common procedure is "amp dyno" testing.

Amplifier Dynamometer (Dyno) Testing Workflow:

This test measures the actual power output of the amplifier under various load conditions.

cluster_setup Test Bench Setup cluster_procedure Testing Procedure High_Current_Power_Supply High Current Power Supply (e.g., Lithium LTO bank) Amplifier This compound Amplifier High_Current_Power_Supply->Amplifier Power Resistive_Load_Bank Resistive Load Bank (e.g., 4, 2, 1 ohm) Amplifier->Resistive_Load_Bank Speaker Output Data_Acquisition Data Acquisition System (Measures V, I, THD) Amplifier->Data_Acquisition Resistive_Load_Bank->Data_Acquisition Signal_Generator Signal Generator (e.g., 40Hz sine wave) Signal_Generator->Amplifier Input Signal Set_Gain Set Amplifier Gain Apply_Signal Apply Input Signal Set_Gain->Apply_Signal Measure_Output Measure Output Voltage and Current Apply_Signal->Measure_Output Calculate_Power Calculate Power (P = V*I) Measure_Output->Calculate_Power Monitor_THD Monitor Total Harmonic Distortion (THD) Calculate_Power->Monitor_THD

Amplifier Dynamometer Testing Workflow

  • Setup: The amplifier is connected to a high-current DC power supply and a resistive load bank set to a specific impedance (e.g., 4, 2, or 1 ohm). A signal generator provides a test tone (e.g., a 40Hz sine wave), and a data acquisition system is connected to measure voltage, current, and distortion.

  • Procedure: The amplifier's gain is set. The input signal is applied, and the output voltage and current are measured just before the output signal begins to distort or "clip."

  • Data Analysis: The power output is calculated from the measured voltage and current. The Total Harmonic Distortion (THD) is monitored to ensure the output signal is clean.[5]

Signaling Pathway

The "signaling pathway" for the this compound amplifier is the path the audio signal takes from the input to the output.

Input RCA Input (Low-level audio signal) Preamp Preamplifier Stage (Gain, Filters) Input->Preamp Signal In Modulator Modulator (Creates PWM signal) Preamp->Modulator Switching Switching Stage (High-power MOSFETs) Modulator->Switching Output_Filter Output Filter (Removes switching noise) Switching->Output_Filter Output Speaker Output (High-level audio signal) Output_Filter->Output Signal Out

This compound Audio Signal Flow

  • RCA Input: The audio signal originates from a source unit (head unit) and enters the amplifier via RCA connectors.[1]

  • Preamplifier Stage: The signal first goes to the preamp section, where the gain, low-pass filter, and subsonic filter are applied according to the user's settings.[1]

  • Modulator: The processed analog signal is then converted into a high-frequency pulse-width modulated (PWM) signal.

  • Switching Stage: This PWM signal rapidly switches the amplifier's high-power transistors (MOSFETs) on and off.

  • Output Filter: The high-power, high-frequency signal passes through a low-pass filter to remove the switching noise, leaving a high-power replica of the original audio signal.

  • Speaker Output: This high-power signal is then sent to the subwoofers.[5]

References

The Unraveling of JP83: A Potent Irreversible FAAH Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the discovery, mechanism, and history of a key tool compound in endocannabinoid research.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a plethora of physiological processes, including pain, inflammation, mood, and memory. A key regulatory component of the ECS is the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the primary endocannabinoid anandamide (AEA) and other related fatty acid amides. Inhibition of FAAH has emerged as a promising therapeutic strategy to enhance endocannabinoid signaling, offering potential treatments for various pathological conditions without the psychoactive side effects associated with direct cannabinoid receptor agonists. This technical guide focuses on JP83, a potent and irreversible inhibitor of FAAH, detailing its discovery, mechanism of action, and the experimental methodologies used in its characterization.

Discovery and History

This compound emerged from research focused on understanding the mechanism of carbamate inactivation of FAAH. Carbamates were identified as a promising class of irreversible inhibitors for serine hydrolases, and researchers sought to develop potent and selective probes to study FAAH biology. The key publication detailing the discovery and characterization of this compound is from the laboratory of Dr. Benjamin Cravatt in 2005, published in Chemistry & Biology. This work explored the structure-activity relationships of various carbamates, leading to the rational design of this compound as a highly potent FAAH inhibitor. This compound is a carbamate-class inhibitor that demonstrates irreversible inhibition of FAAH.

Quantitative Data Summary

The inhibitory potency of this compound against FAAH has been determined through various assays. The following table summarizes the key quantitative data available for this compound.

ParameterValueSpecies/Enzyme SourceAssay MethodReference
IC50 1.6 nMNot specifiedCompetitive Activity-Based Protein Profiling (ABPP)[1]
IC50 14 nMHuman recombinantRadiolabeled oleamide substrate assay

Mechanism of Action

This compound functions as an irreversible inhibitor of FAAH by covalently modifying the active site serine nucleophile (Ser241) of the enzyme. This mechanism is characteristic of carbamate-based inhibitors. The carbamate moiety of this compound acts as a "warhead" that acylates the serine residue, forming a stable carbamyl-enzyme complex. This covalent modification renders the enzyme inactive, preventing it from hydrolyzing its natural substrates like anandamide.

The following diagram illustrates the proposed signaling pathway affected by this compound. By inhibiting FAAH, this compound prevents the breakdown of anandamide, leading to its accumulation and enhanced activation of cannabinoid receptors (CB1 and CB2).

FAAH_Inhibition_Pathway cluster_ECS Endocannabinoid System cluster_Inhibitor Pharmacological Intervention Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Degradation CB1_R CB1 Receptor Anandamide->CB1_R Activation CB2_R CB2 Receptor Anandamide->CB2_R Activation Downstream Downstream Signaling (e.g., Pain relief, Anti-inflammation) CB1_R->Downstream CB2_R->Downstream This compound This compound This compound->FAAH Irreversible Inhibition

Caption: Signaling pathway of FAAH inhibition by this compound.

Experimental Protocols

The characterization of this compound involved several key experimental procedures. Below are detailed methodologies for the primary assays used.

FAAH Inhibition Assay (Radiolabeled Substrate)

This assay measures the ability of an inhibitor to block the enzymatic activity of FAAH using a radiolabeled substrate.

  • Enzyme Source: Recombinant human FAAH expressed in a suitable expression system (e.g., E. coli or insect cells) and purified.

  • Substrate: [3H]Oleamide or another suitable radiolabeled fatty acid amide.

  • Assay Buffer: Typically a Tris-HCl or phosphate buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4).

  • Procedure:

    • Recombinant FAAH is pre-incubated with varying concentrations of this compound (or vehicle control) for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.

    • The enzymatic reaction is initiated by the addition of the radiolabeled substrate.

    • The reaction is allowed to proceed for a specific time (e.g., 10-20 minutes) and then terminated, often by the addition of an acidic solution to precipitate the protein.

    • The unreacted substrate and the product of the reaction are separated using a method such as liquid-liquid extraction or thin-layer chromatography (TLC).

    • The amount of radioactivity in the product fraction is quantified using a scintillation counter.

    • The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Competitive Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomic technique used to assess the potency and selectivity of enzyme inhibitors in a complex biological sample.

  • Probe: A fluorescently or biotin-tagged activity-based probe that covalently labels the active site of FAAH (and other serine hydrolases). A common probe is a fluorophosphonate (FP) derivative.

  • Biological Sample: Cell lysates, tissue homogenates, or purified enzyme preparations.

  • Procedure:

    • The biological sample is pre-incubated with varying concentrations of this compound for a specific time.

    • The activity-based probe is then added to the sample and allowed to react with the remaining active enzymes.

    • The proteins in the sample are separated by SDS-PAGE.

    • The gel is scanned for fluorescence to visualize the labeled enzymes. The intensity of the fluorescent band corresponding to FAAH is quantified.

    • A decrease in the fluorescent signal for FAAH in the presence of this compound indicates inhibition. The IC50 is determined by quantifying the reduction in probe labeling at different inhibitor concentrations.

The following diagram illustrates the general workflow for competitive ABPP.

ABPP_Workflow Proteome Proteome (containing active FAAH) Incubate1 Pre-incubation Proteome->Incubate1 Inhibitor This compound (Inhibitor) Inhibitor->Incubate1 Probe Activity-Based Probe (e.g., FP-Rh) Incubate2 Probe Labeling Probe->Incubate2 SDS_PAGE SDS-PAGE Gel_Scan Fluorescence Gel Scanning SDS_PAGE->Gel_Scan Analysis Data Analysis (IC50 determination) Gel_Scan->Analysis Incubate1->Incubate2 Incubate2->SDS_PAGE

Caption: General workflow for competitive activity-based protein profiling (ABPP).

Conclusion

This compound stands as a significant tool compound in the study of the endocannabinoid system. Its high potency and irreversible mechanism of action have made it invaluable for elucidating the physiological and pathological roles of FAAH. The detailed experimental protocols provided herein offer a guide for researchers aiming to utilize or develop similar inhibitors. The continued exploration of FAAH inhibitors, building on the foundation laid by compounds like this compound, holds great promise for the development of novel therapeutics for a range of human diseases.

References

In-depth Technical Guide: The Chemical Identity and Properties of JP83 Remain Undefined

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific and chemical databases has yielded no information on a compound designated as "JP83." This suggests that "this compound" is not a standard or widely recognized chemical identifier.

The lack of data prevents the creation of a technical guide on its chemical structure, properties, and associated experimental protocols. It is possible that "this compound" represents an internal code for a proprietary compound, a novel but yet-to-be-published molecule, or a misidentification.

Without a definitive chemical structure or any associated research, the core requirements of this topic, including data presentation, experimental protocols, and visualizations, cannot be fulfilled. Researchers, scientists, and drug development professionals are advised to verify the nomenclature and seek more specific identifiers, such as a formal chemical name, CAS number, or a reference to the originating research group or publication, to obtain the necessary information.

JP83 (CAS 887264-44-0): A Technical Guide to a Potent FAAH Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JP83, a potent and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH). This compound, with the CAS number 887264-44-0, belongs to the carbamate class of inhibitors and has been instrumental in the study of the endocannabinoid system. This document details its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and its role within the FAAH signaling pathway.

Core Compound Information

PropertyValueSource
CAS Number 887264-44-0[1][2][3]
Chemical Name 3'-carbamoyl-biphenyl-3-yl-hexylphenylcarbamate[1]
Molecular Formula C₂₆H₂₈N₂O₃[1][3]
Molecular Weight 416.5 g/mol [1][3]
Class Irreversible Carbamate FAAH Inhibitor[1][4]

Quantitative Inhibitory Data

This compound is a highly potent inhibitor of FAAH. Its inhibitory activity has been quantified using various assays, demonstrating significant potency against the human recombinant enzyme.

ParameterValue (nM)Assay ConditionSource
IC₅₀ 14Human recombinant FAAH with radiolabeled oleamide substrate[1]
IC₅₀ 1.6Competitive activity-based protein profiling (ABPP)[4]
IC₅₀ 7Compared to URB597 (48 nM) under the same assay conditions[5]

Mechanism of Action

This compound functions as an irreversible inhibitor of FAAH through a covalent modification of the enzyme's active site. As a carbamate inhibitor, its mechanism involves the carbamylation of the catalytic serine nucleophile, Ser241, within the FAAH active site. This covalent modification effectively and irreversibly deactivates the enzyme, preventing it from hydrolyzing its endogenous substrates, such as the endocannabinoid anandamide.[5]

Biochemical studies have elucidated that the O-biaryl substituents of carbamate inhibitors like this compound reside in the acyl chain binding channel of FAAH. This binding orientation was contrary to initial modeling predictions and has been crucial for the rational design of subsequent potent and selective FAAH inhibitors.[5]

Signaling Pathway of FAAH Inhibition by this compound

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid signaling pathway. Its primary role is the degradation of fatty acid amides, most notably the endocannabinoid N-arachidonoylethanolamine (anandamide). By inhibiting FAAH, this compound elevates the endogenous levels of anandamide. This increase in anandamide leads to enhanced activation of cannabinoid receptors, primarily CB1 and CB2, which are involved in a wide range of physiological processes including pain perception, mood, and inflammation. The therapeutic potential of FAAH inhibitors like this compound lies in their ability to amplify the body's natural endocannabinoid signaling in a targeted manner.

FAAH_Inhibition_Pathway cluster_pre Pre-Synaptic Neuron cluster_post Post-Synaptic Neuron Anandamide_Precursors Anandamide Precursors Anandamide_Synthesis Anandamide Synthesis Anandamide_Precursors->Anandamide_Synthesis Anandamide Anandamide Anandamide_Synthesis->Anandamide Anandamide (AEA) FAAH FAAH Degradation Degradation (Arachidonic Acid + Ethanolamine) FAAH->Degradation This compound This compound This compound->FAAH Inhibition CB1_Receptor CB1 Receptor Signaling_Cascade Downstream Signaling CB1_Receptor->Signaling_Cascade Anandamide->FAAH Hydrolysis Anandamide->CB1_Receptor Binding & Activation

FAAH Inhibition by this compound and Downstream Signaling.

Experimental Protocols

The following sections describe the general methodologies used in the characterization of this compound and other carbamate-based FAAH inhibitors.

FAAH Inhibition Assay (Fluorometric)

This assay is used to determine the in vitro potency of FAAH inhibitors.

  • Enzyme Preparation: Recombinant human or rat FAAH is used. The enzyme is typically diluted in an appropriate assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).

  • Inhibitor Preparation: this compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution, which is then serially diluted to the desired concentrations.

  • Assay Procedure:

    • The diluted FAAH enzyme is pre-incubated with varying concentrations of this compound or the vehicle control in a 96-well plate for a specified time at 37°C.

    • The enzymatic reaction is initiated by adding a fluorogenic FAAH substrate, such as AMC arachidonoyl amide.

    • The hydrolysis of the substrate by FAAH releases a fluorescent product (7-amino-4-methylcoumarin, AMC).

    • The increase in fluorescence is monitored over time using a fluorescence plate reader with excitation and emission wavelengths of approximately 340-360 nm and 450-465 nm, respectively.

  • Data Analysis: The rate of reaction is calculated from the linear portion of the fluorescence curve. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Target Selectivity Profiling using a "Click Chemistry" Probe (JP104)

To assess the selectivity of carbamate inhibitors in a complex biological environment, a close analog of this compound, named JP104, was synthesized. JP104 is a "clickable" probe, meaning it contains a terminal alkyne group that can be used for bioorthogonal ligation. This allows for the visualization and identification of its protein targets in vivo.

Experimental_Workflow cluster_invivo In Vivo Administration cluster_proteome Proteome Analysis Mouse Mouse Model JP104_Injection Inject JP104 (Clickable Probe) Mouse->JP104_Injection Tissue_Harvest Harvest Tissues (Brain, Liver, etc.) JP104_Injection->Tissue_Harvest Proteome_Extraction Proteome Extraction Tissue_Harvest->Proteome_Extraction Click_Chemistry Click Chemistry with Fluorescent Azide Tag Proteome_Extraction->Click_Chemistry SDS_PAGE SDS-PAGE Analysis Click_Chemistry->SDS_PAGE Gel_Imaging In-Gel Fluorescence Scanning SDS_PAGE->Gel_Imaging Target_ID Target Identification (e.g., Mass Spectrometry) Gel_Imaging->Target_ID

Workflow for In Vivo Target Profiling of FAAH Inhibitors.
  • Animal Dosing: A test animal, typically a mouse, is administered JP104 via intraperitoneal (i.p.) injection.

  • Tissue Collection and Proteome Preparation: After a set period, the animal is euthanized, and various tissues (e.g., brain, liver, kidney) are harvested. The tissues are homogenized, and the proteomes are isolated.

  • Click Chemistry Reaction: The proteomes are treated with a fluorescent azide tag (e.g., rhodamine-azide). The alkyne group on JP104 that is covalently bound to its protein targets will undergo a cycloaddition reaction with the azide tag, effectively labeling the targets with a fluorescent probe.

  • Analysis: The labeled proteomes are separated by SDS-PAGE. The gel is then scanned for fluorescence to visualize the protein targets of JP104. The selectivity of the inhibitor is determined by the number of labeled protein bands. A highly selective inhibitor will primarily label FAAH.

In vivo studies with JP104 have shown that it is highly selective for FAAH in the brain. However, in peripheral tissues like the liver and kidney, it has been observed to react with other serine hydrolases.[5] This highlights the importance of assessing inhibitor selectivity in various tissues.

Summary and Future Directions

This compound is a valuable research tool for investigating the biological roles of the endocannabinoid system. Its high potency and well-characterized mechanism of action make it a standard against which new FAAH inhibitors can be compared. The insights gained from this compound and its analogs have been pivotal in understanding the therapeutic potential of FAAH inhibition for a range of conditions, including pain, anxiety, and inflammatory disorders. Future research may focus on the development of next-generation FAAH inhibitors with improved selectivity for peripheral tissues to minimize off-target effects and enhance their therapeutic window.

References

No Biological Data Found for "JP83"

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for scientific literature regarding the in vivo and in vitro effects of a compound designated "JP83" has yielded no results in the biomedical domain. All search results exclusively refer to a high-power monoblock audio amplifier, the "Down4Sound this compound." Consequently, it is not possible to provide an in-depth technical guide or whitepaper on the biological activities of a compound with this name, as no such entity appears to be described in the accessible scientific literature.

There is no quantitative data, experimental protocols, or signaling pathways associated with a therapeutic or chemical agent named this compound. The information available pertains solely to the technical specifications of the audio equipment, including its power ratings in watts RMS at different ohms, physical dimensions, and features related to audio amplification.[1][2][3][4][5][6][7][8][9][10]

Therefore, the core requirements of the requested topic, including data presentation in tables, detailed experimental methodologies, and visualization of signaling pathways, cannot be fulfilled. The subject "this compound" as a research compound for drug development or scientific investigation does not appear to exist in the public record.

References

No Public Data Available for JP83 Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the pharmacokinetics and pharmacodynamics of a compound designated "JP83" has yielded no specific scientific literature, clinical trial data, or public information. The identifier "this compound" does not correspond to any known drug or research compound in publicly accessible databases.

The search results did not provide any quantitative data for tabulation, experimental methodologies, or signaling pathways associated with a substance named this compound. It is possible that "this compound" is an internal project code, a very early-stage compound not yet disclosed in public forums, or a misnomer.

One tangentially related result mentioned a patent, "JP2024154083," which is currently in the discovery phase for infectious diseases. However, this patent information does not contain the detailed pharmacokinetic and pharmacodynamic data required to fulfill the request for an in-depth technical guide.

Without any available data, it is not possible to create the requested tables, experimental protocols, or visualizations. Further research would be contingent on the public disclosure of information related to this specific compound.

Preliminary research on JP83's therapeutic potential

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the therapeutic potential of a compound designated "JP83" have yielded no discernible data within the biomedical and pharmaceutical research domains. All available information exclusively identifies this compound as a high-power, class D monoblock car audio amplifier.

This whitepaper was intended to provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the therapeutic promise of this compound. However, extensive searches across scientific databases and literature have failed to produce any evidence of this compound being a subject of medical or biological investigation. The search results consistently point towards a commercial electronic device used in car audio systems.

Therefore, the core requirements of this report—summarizing quantitative biological data, detailing experimental protocols, and visualizing signaling pathways—cannot be fulfilled. The absence of any relevant scientific studies means there is no data to present, no experimental methodologies to describe, and no biological pathways to illustrate.

For the benefit of the intended audience, and to prevent further misdirected research efforts, this document will instead summarize the technical specifications of the this compound car audio amplifier as found in the public domain.

Technical Specifications of the this compound Amplifier

The following tables present the advertised specifications of the Down4Sound this compound amplifier. This data is provided for informational purposes only, to clarify the nature of the product identified as "this compound".

Power Ratings
1-ohm rating 8300 WATTS RMS
2-ohm rating 6300 WATTS RMS
4-ohm rating 3300 WATTS RMS
Audio Specifications
Frequency Response 14Hz – 271Hz[1][2][3][4]
Signal to Noise Ratio 92dB[1][2][3][4]
Damping Factor >500[1][2][3][4]
Input Sensitivity 6V – 0.2V[1][2][3][4]
Subsonic Filter 10Hz – 50Hz[1][2][3][4]
Low Pass Filter 35Hz – 250Hz[1][2][3][4]
Phase 0 – 180 degrees[1][2][3][4]
Physical and Electrical Specifications
Operating Voltage 9 to 15.5 Volts[3]
Fusing 900A TOTAL | 300A for each positive wire (3x)[1][3][4]
Power Inputs 3 x 0ga[3][4]
Speaker Output 4ga[3][4]
Dimensions 24" (L) x 9.37" (W) x 2.63" (H)[1][3]

Conclusion

The entity "this compound" as identified through public search records is a piece of audio equipment and not a therapeutic agent. Researchers, scientists, and drug development professionals seeking information on novel therapeutics should be aware of this distinction to avoid confusion in their research endeavors. No evidence currently exists to support any biological or medical application for a substance or product named this compound.

References

A Technical Guide to Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the literature on fatty acid amide hydrolase (FAAH) inhibitors. It covers the core aspects of FAAH inhibition, from the fundamental signaling pathways to detailed experimental protocols and a summary of key compounds that have progressed to clinical trials. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of endocannabinoid pharmacology and therapeutics.

Introduction to Fatty Acid Amide Hydrolase (FAAH)

Fatty acid amide hydrolase (FAAH) is an integral membrane-bound enzyme belonging to the serine hydrolase superfamily.[1] It plays a crucial role in the endocannabinoid system by catalyzing the hydrolysis of a class of endogenous signaling lipids known as fatty acid amides. The most well-characterized substrate for FAAH is anandamide (N-arachidonoylethanolamine or AEA), an endogenous cannabinoid that activates cannabinoid receptors CB1 and CB2. By degrading anandamide, FAAH terminates its signaling, thereby modulating a wide range of physiological processes including pain, inflammation, anxiety, and mood.[2]

Inhibition of FAAH presents an attractive therapeutic strategy. By preventing the breakdown of anandamide and other fatty acid amides, FAAH inhibitors elevate the levels of these endogenous signaling molecules in a localized and activity-dependent manner. This approach is hypothesized to offer the therapeutic benefits of cannabinoid receptor activation, such as analgesia and anxiolysis, while potentially avoiding the undesirable psychotropic side effects associated with direct-acting CB1 receptor agonists.[2]

The Endocannabinoid Signaling Pathway

The endocannabinoid system is a complex and widespread signaling network that plays a key role in maintaining homeostasis. Its primary components include endocannabinoids, cannabinoid receptors, and the enzymes responsible for endocannabinoid synthesis and degradation.

Endocannabinoid_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Release Neurotransmitter Release Vesicle->Release Mediates Post_Receptor Postsynaptic Receptor Release->Post_Receptor Activates NAPE_PLD NAPE-PLD AEA Anandamide (AEA) NAPE_PLD->AEA Synthesizes FAAH FAAH Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Hydrolyzes to AEA->CB1 Binds to AEA->FAAH Substrate for Post_Receptor->NAPE_PLD Activates

Caption: Endocannabinoid signaling at the synapse.

As depicted in the diagram, upon postsynaptic neuronal activation, anandamide is synthesized on-demand from membrane lipid precursors by enzymes such as N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[3] It then acts as a retrograde messenger, traveling back across the synapse to bind to and activate presynaptic CB1 receptors. This activation leads to the inhibition of voltage-gated calcium channels, which in turn suppresses the release of neurotransmitters. The signaling is terminated when anandamide is taken up by the postsynaptic neuron and hydrolyzed by FAAH into arachidonic acid and ethanolamine.[3]

Classes of FAAH Inhibitors

FAAH inhibitors can be broadly classified based on their mechanism of action:

  • Irreversible Covalent Inhibitors: These inhibitors typically contain an electrophilic group that forms a stable, covalent bond with a key serine residue (Ser241) in the active site of FAAH.[4] This leads to time-dependent and irreversible inactivation of the enzyme. Carbamates (e.g., URB597) and ureas (e.g., PF-04457845) are prominent examples of this class.[1][4]

  • Reversible Covalent Inhibitors: This class of inhibitors also forms a covalent bond with the catalytic serine, but this bond is reversible. A major group within this class are the α-ketoheterocycles (e.g., OL-135), which form a reversible hemiketal with Ser241.[1]

  • Reversible Non-covalent Inhibitors: These inhibitors bind to the active site of FAAH through non-covalent interactions such as hydrogen bonds and hydrophobic interactions, without forming a covalent bond with the catalytic serine.[5]

Quantitative Data on Key FAAH Inhibitors

The following tables summarize key quantitative data for several well-characterized FAAH inhibitors that have been investigated in preclinical and/or clinical studies.

Table 1: In Vitro Potency of Selected FAAH Inhibitors

CompoundClassTarget SpeciesIC50 (nM)Ki (nM)Reference(s)
URB597 Irreversible CarbamateHuman4.6-[6]
Rat--
PF-04457845 Irreversible UreaHuman7.2-[7]
Rat--
JNJ-42165279 Irreversible UreaHuman70-
Rat313-[2]
V158866 ReversibleHuman--[8]
BIA 10-2474 IrreversibleRat BrainModest-
OL-135 Reversible α-ketoheterocycleRat-4.7[1]

Table 2: Pharmacokinetic Parameters of Selected FAAH Inhibitors in Humans (Single Dose)

CompoundDoseCmax (ng/mL)Tmax (hr)t1/2 (hr)Reference(s)
PF-04457845 4 mg1341.59.8[7]
V158866 300 mg--9.6 - 18.3[9]
BIA 10-2474 0.25 - 100 mgDose-dependent-4.5 - 9.3[10]

Table 3: Clinical Trial Outcomes for Selected FAAH Inhibitors

CompoundIndication(s)PhaseOutcomeReference(s)
PF-04457845 Osteoarthritis Pain, PTSDIILacked efficacy for osteoarthritis pain. Discontinued for PTSD for business reasons.[7][11]
JNJ-42165279 Social Anxiety DisorderIIDid not demonstrate efficacy.[12]
SSR-411298 Major Depressive DisorderIIDid not demonstrate efficacy.[7]
V158866 PainIWell-tolerated.[8]
BIA 10-2474 Healthy VolunteersITerminated due to serious adverse events, including one fatality, at the highest dose. These effects were not considered to be related to FAAH inhibition.[10][13]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of FAAH inhibitors.

In Vitro FAAH Activity Assay (Fluorometric)

This assay measures the activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate.

Materials:

  • Recombinant human or rat FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • FAAH substrate: N-(arachidonoyl)-7-amino-4-methylcoumarin (AAMCA)

  • Test inhibitor compound

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test inhibitor dilutions, and the FAAH enzyme.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the AAMCA substrate to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[14]

  • Continue to monitor the fluorescence kinetically over a set period (e.g., 30 minutes) at 37°C.

  • The rate of increase in fluorescence is proportional to the FAAH activity.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

In Vivo Models

This model assesses the anti-inflammatory effects of a test compound.

Animals:

  • Male Wistar rats or Swiss Webster mice.

Procedure:

  • Administer the test FAAH inhibitor or vehicle to the animals via the desired route (e.g., intraperitoneal, oral).

  • After a specified pretreatment time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the plantar surface of one hind paw.[5]

  • Measure the paw volume or thickness at baseline and at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.

  • The increase in paw volume is a measure of inflammation.

  • Compare the paw edema in the drug-treated group to the vehicle-treated group to determine the anti-inflammatory effect.

This model is used to evaluate the anxiolytic-like effects of a compound.

Apparatus:

  • A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

  • Administer the test FAAH inhibitor or vehicle to the animals.

  • After a specified pretreatment time, place the animal in the center of the elevated plus maze, facing an open arm.

  • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

  • Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

  • An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

This model assesses the analgesic properties of a compound in a model of persistent pain.

Procedure:

  • Administer the test FAAH inhibitor or vehicle to the animals.

  • After a specified pretreatment time, inject a dilute solution of formalin (e.g., 2.5-5%) into the plantar surface of one hind paw.[1]

  • Immediately place the animal in an observation chamber.

  • Observe and record the amount of time the animal spends licking, biting, or flinching the injected paw.

  • The pain response occurs in two phases: an early, acute phase (0-5 minutes post-injection) and a late, inflammatory phase (15-30 minutes post-injection).[1]

  • A reduction in the duration of these pain behaviors in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect.

Drug Discovery and Development Workflow

The discovery and development of FAAH inhibitors typically follows a structured workflow, from initial hit identification to preclinical and clinical evaluation.

FAAH_Inhibitor_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Development HTS High-Throughput Screening (HTS) (Biochemical or Cell-Based Assays) Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt In_Vivo_Efficacy In Vivo Efficacy Models (Pain, Anxiety, Inflammation) Lead_Opt->In_Vivo_Efficacy Safety_Tox Safety & Toxicology Studies In_Vivo_Efficacy->Safety_Tox Phase_I Phase I Clinical Trials (Safety & Pharmacokinetics) Safety_Tox->Phase_I Phase_II Phase II Clinical Trials (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Large-Scale Efficacy & Safety) Phase_II->Phase_III

References

Unraveling the Enigmatic Safety Profile of JP83: A Multifaceted Designator

Author: BenchChem Technical Support Team. Date: November 2025

The designation "JP83" presents a notable challenge in scientific and technical literature, appearing across disparate fields and referring to distinct entities, from a potent chemical inhibitor to a bacterial strain and a high-performance audio amplifier. This guide addresses the available information regarding the safety and toxicity of "this compound" in a biomedical context, while acknowledging the significant ambiguity of the term. For researchers, scientists, and drug development professionals, it is crucial to first identify the specific "this compound" of interest to access relevant data.

This compound as a Chemical Compound: An FAAH Inhibitor

In the realm of medicinal chemistry, this compound is identified as an N-(6-phenyl)hexylcarbamate analogue, a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is an enzyme that degrades fatty acid amides, a class of endogenous signaling lipids that includes the endocannabinoid anandamide. By inhibiting FAAH, compounds like this compound can modulate the endocannabinoid system, which plays a role in pain, inflammation, and mood.

One study mentions the development of this compound as a hybrid of two other compounds, OL-135 and URB597, where the cyclohexyl group was replaced with a phenhexyl group.[2] Another publication notes that this compound is a potent compound representative of a biphenyl series of inhibitors with an IC50 of 14 nM.[1] A patent application also lists this compound among a series of FAAH inhibitors for the potential treatment of abdominal, visceral, and pelvic pain.

This compound as a Bacterial Strain: Staphylococcus aureus

In the field of microbiology, "this compound" refers to a specific strain of Staphylococcus aureus.[3][4] This strain has been used in research to study the SOS response, a global response to DNA damage in bacteria, and its role in the horizontal transfer of virulence factors.[3][4] Specifically, strain this compound is a derivative of S. aureus RN27 that encodes a noncleavable form of the LexA protein [LexA(G94E)], which is a key repressor of the SOS response.[3][4] Studies involving this strain have investigated its response to β-lactam antibiotics like ampicillin.[3][4]

The safety and toxicity information for this bacterial strain would be relevant in the context of its handling in a laboratory setting (i.e., biosafety level) and its pathogenic potential. However, specific toxicity studies on the this compound strain itself, outside of its use as a research tool, are not detailed in the provided search results.

The Challenge of Data Scarcity and the Path Forward

The significant lack of a consolidated and publicly accessible safety and toxicity profile for a chemical compound designated "this compound" poses a considerable hurdle for researchers and drug development professionals. The ambiguity of the term, with its concurrent use in microbiology and commercial electronics, further complicates data retrieval.

For those interested in the therapeutic potential of the FAAH inhibitor this compound, the next steps would involve:

  • Direct Inquiry: Contacting the research groups or companies that have published on or patented this compound to request any available non-confidential safety data.

  • Literature Monitoring: Setting up alerts for new publications or patents that may disclose toxicological information on this compound.

  • Analog-Based Assessment: In the absence of direct data, a preliminary risk assessment could be conducted by examining the safety profiles of structurally similar FAAH inhibitors.

Due to the lack of specific data, it is not possible to provide the requested tables of quantitative data, detailed experimental protocols, or diagrams of signaling pathways related to the safety and toxicity of a chemical compound named this compound at this time. Researchers are urged to exercise caution and verify the identity of "this compound" in their sources to ensure they are accessing relevant and accurate information.

References

Methodological & Application

Unraveling the Enigma of JP83 in Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the scientific applications of a compound referred to as "JP83" have yielded no discernible results within the biomedical and life sciences fields. Extensive searches of scholarly databases and scientific literature have failed to identify any molecule or agent with this designation being utilized in cell culture experiments, cancer research, or the study of cellular signaling pathways.

Our comprehensive search for information on "this compound" has instead led to a consistent and exclusive association with a high-wattage monoblock amplifier used in car audio systems, the Down4Sound this compound.[1][2][3][4][5][6][7][8] This product, designed for audio enthusiasts, has no apparent connection to biological research or pharmaceutical development.

The initial request for detailed application notes, experimental protocols, and visualizations of signaling pathways related to a "this compound" in a cell culture context appears to be based on a misunderstanding or a misnomer. There is currently no publicly available scientific data to suggest the existence of a research compound with this name.

Therefore, the creation of the requested content, including quantitative data tables, detailed methodologies, and Graphviz diagrams for signaling pathways, is not feasible. The fundamental prerequisite for such a task—the existence and characterization of the compound —has not been met.

Researchers, scientists, and drug development professionals seeking information on compounds for cell culture experiments are advised to verify the correct nomenclature and to consult established scientific databases such as PubMed, Scopus, or chemical registries like CAS for accurate identification and published research. Should "this compound" be an internal or developmental code for a compound not yet disclosed in public literature, further clarification from the source of the designation would be necessary to proceed with any meaningful scientific inquiry.

References

Application Notes and Protocols for JP83 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JP83 is an irreversible inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH), belonging to the O-aryl carbamate class. FAAH is the primary enzyme responsible for the degradation of a class of endogenous signaling lipids, most notably the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound elevates the endogenous levels of anandamide and other related fatty acid amides, thereby potentiating their effects on various physiological processes, including pain, inflammation, and neurotransmission. These application notes provide a comprehensive overview of the preclinical administration of this compound in animal models, based on available data for the compound and its close structural and functional analogs.

Mechanism of Action

This compound acts as a covalent inhibitor, targeting the active site serine nucleophile (Ser241) of FAAH. This irreversible carbamylation of the enzyme leads to a sustained increase in the levels of FAAH substrates. The primary substrate, anandamide, is an agonist for cannabinoid receptors (CB1 and CB2), and its elevated levels are believed to mediate the analgesic, anxiolytic, and anti-inflammatory effects observed with FAAH inhibitors.

Signaling Pathway of FAAH Inhibition

The following diagram illustrates the signaling pathway affected by this compound.

FAAH_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CB1_CB2 CB1/CB2 Receptors Downstream Downstream Signaling (e.g., ↓cAMP, MAPK activation) CB1_CB2->Downstream This compound This compound FAAH FAAH This compound->FAAH Inhibition Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Anandamide Anandamide (AEA) Anandamide->CB1_CB2 Activation Anandamide->FAAH Degradation

Figure 1: Mechanism of FAAH inhibition by this compound.

Quantitative Data from Preclinical Studies with FAAH Inhibitors

Due to the limited availability of specific in vivo efficacy and toxicity data for this compound, the following tables summarize representative data from studies using the well-characterized and structurally similar FAAH inhibitor, URB597. These data can serve as a valuable reference for designing studies with this compound.

Table 1: Efficacy of the FAAH Inhibitor URB597 in a Mouse Model of Neuropathic Pain

Treatment GroupDose (mg/kg, p.o.)Mechanical Allodynia (Paw Withdrawal Threshold in grams)Thermal Hyperalgesia (Paw Withdrawal Latency in seconds)Reference
Vehicle-1.2 ± 0.24.5 ± 0.5[1]
URB59712.8 ± 0.37.8 ± 0.6[1]
URB597103.5 ± 0.49.2 ± 0.7[1]
URB597503.9 ± 0.510.1 ± 0.8[1]
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Table 2: Effects of the FAAH Inhibitor URB597 on Attentional Performance in Adolescent Mice

Treatment GroupDose (mg/kg, i.p.)Accuracy in Distractor Trials (%)Correct Responses in Distractor Trials (n)Premature Responses in Distractor Trials (n)Reference
Vehicle-75.2 ± 2.115.1 ± 0.84.2 ± 0.5[2][3]
URB5970.585.6 ± 1.817.9 ± 0.72.1 ± 0.3[2][3]
p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Table 3: General Toxicity Profile of Carbamate-Based FAAH Inhibitors in Rodents

Compound ClassObservationSpeciesNotesReference
O-aryl carbamatesNo catalepsy, hypothermia, or hyperphagia observed at effective doses.RatThese are typical side effects of direct-acting cannabinoid agonists.[4]
O-aryl carbamatesWell-tolerated with few adverse events reported in preclinical studies.Mouse, RatChronic dosing studies are limited.[5]
Irreversible FAAH inhibitorsPotential for off-target activity with very high doses or chronic administration.GeneralThe irreversible nature of binding necessitates careful dose selection.[6]

Experimental Protocols

The following protocols are based on established methodologies for the in vivo administration of O-aryl carbamate FAAH inhibitors, such as URB597, and can be adapted for studies with this compound.

Protocol 1: Preparation and Intraperitoneal (i.p.) Administration of this compound in Mice

1. Materials:

  • This compound

  • Tween 80

  • Polyethylene glycol 400 (PEG400)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Syringes and needles (27-30 gauge)

2. Formulation (based on URB597 protocol[2][3]):

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) if necessary, although direct formulation is preferred to minimize solvent toxicity.

  • For a final injection volume of 10 mL/kg, prepare the vehicle by mixing 5% Tween 80, 5% PEG400, and 90% sterile saline. For example, to make 1 mL of vehicle, mix 50 µL of Tween 80, 50 µL of PEG400, and 900 µL of sterile saline.

  • Weigh the required amount of this compound and add it to the vehicle to achieve the desired final concentration (e.g., for a 0.5 mg/kg dose in a mouse weighing 25 g, the injection volume would be 250 µL, so the concentration would be 0.05 mg/mL).

  • Vortex the mixture vigorously until the compound is fully dissolved. Gentle warming or brief sonication may aid in dissolution.

  • Visually inspect the solution to ensure there are no precipitates before injection.

3. Administration:

  • Gently restrain the mouse.

  • Administer the this compound formulation via intraperitoneal injection at a volume of 10 mL/kg body weight.

Protocol 2: Oral Gavage (p.o.) Administration of this compound in Mice

1. Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in water, or a lipid-based formulation)

  • Oral gavage needles (flexible or rigid, appropriate size for mice)

  • Syringes

2. Formulation:

  • The choice of vehicle for oral administration will depend on the physicochemical properties of this compound. A suspension in 0.5% carboxymethylcellulose is a common choice for poorly soluble compounds.

  • Weigh the required amount of this compound and triturate it with a small amount of the vehicle to form a paste.

  • Gradually add the remaining vehicle while mixing to create a homogenous suspension.

3. Administration:

  • Gently restrain the mouse.

  • Measure the required volume of the this compound suspension into a syringe fitted with an oral gavage needle.

  • Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach. The volume is typically 5-10 mL/kg body weight.

Experimental Workflow for In Vivo Study

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in an animal model.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase Animal_Acclimation Animal Acclimation Baseline_Measurements Baseline Behavioral/Physiological Measurements Animal_Acclimation->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization JP83_Prep This compound Formulation Administration This compound or Vehicle Administration (i.p. or p.o.) JP83_Prep->Administration Behavioral_Testing Post-treatment Behavioral/ Physiological Testing Administration->Behavioral_Testing Tissue_Collection Tissue Collection for Pharmacokinetic/Pharmacodynamic Analysis Behavioral_Testing->Tissue_Collection Data_Analysis Data Analysis and Statistical Evaluation Tissue_Collection->Data_Analysis

Figure 2: General experimental workflow for this compound administration.

Important Considerations

  • Dose Selection: Due to the irreversible nature of this compound, it is crucial to perform dose-response studies to identify the minimum effective dose and to avoid potential off-target effects at higher concentrations.

  • Pharmacokinetics and Pharmacodynamics: It is recommended to conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of this compound. Pharmacodynamic studies should also be performed to correlate drug exposure with the extent and duration of FAAH inhibition in target tissues.

  • Toxicity: Acute and chronic toxicity studies are essential to establish the safety profile of this compound. Close monitoring of animal health, including body weight, food and water intake, and general behavior, is critical.

  • Compound Stability: The stability of the this compound formulation should be assessed to ensure accurate dosing throughout the study.

These application notes and protocols are intended to serve as a guide for the preclinical evaluation of this compound. Researchers should adapt these methodologies to their specific experimental needs and adhere to all institutional and national guidelines for the ethical use of animals in research.

References

Application Notes and Protocols for JP83: A Potent, Irreversible FAAH Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and stability assessment of JP83, a potent and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH). Additionally, the underlying signaling pathway of FAAH inhibition is illustrated to provide a comprehensive understanding of this compound's mechanism of action.

Introduction to this compound

This compound is a carbamate-based irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide and other fatty acid amides. By inhibiting FAAH, this compound effectively increases the levels of endogenous cannabinoids, thereby potentiating their signaling and exerting various physiological effects, including analgesic and anxiolytic properties. Its high potency makes it a valuable tool for studying the endocannabinoid system and a potential therapeutic agent.

Solution Preparation

Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. The following protocols outline the preparation of stock and working solutions.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol for Preparing this compound Stock Solution (10 mM)
  • Weighing: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound: 416.51 g/mol ), weigh 4.165 mg of this compound.

  • Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the solution in an ultrasonic bath to ensure complete solubilization.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol for Preparing this compound Working Solutions
  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Prepare the desired concentration of the working solution by diluting the stock solution with the appropriate cell culture medium or assay buffer. For example, to prepare a 10 µM working solution, perform a 1:1000 dilution of the 10 mM stock solution.

  • Mixing: Gently vortex the working solution to ensure homogeneity.

  • Usage: Use the freshly prepared working solution immediately for your experiments. Do not store diluted working solutions for later use.

Stability of this compound Solutions

Understanding the stability of this compound under various experimental conditions is crucial for data integrity. As a carbamate inhibitor, this compound may be susceptible to hydrolysis, particularly in aqueous solutions at physiological pH. While specific stability data for this compound is limited, data for the structurally similar and widely studied FAAH inhibitor, URB597, provides valuable insights. URB597 has been shown to be stable under various conditions, including heat, acid, peroxide, light, and in simulated gastric fluid.[2]

Table 1: Stability of the Structurally Similar FAAH Inhibitor URB597 [2]

ConditionStability Assessment
HeatStable
AcidStable
PeroxideStable
LightStable
Simulated Gastric FluidStable

Note: This data is for URB597 and should be considered as an approximation for this compound. It is recommended to perform specific stability studies for this compound under your experimental conditions.

Experimental Protocols

Protocol for In Vitro FAAH Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound on FAAH in vitro using a fluorometric assay.

Workflow for In Vitro FAAH Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection prep_inhibitor Prepare this compound Working Solutions add_inhibitor Add this compound or Vehicle to Wells prep_inhibitor->add_inhibitor prep_enzyme Prepare FAAH Enzyme Solution add_enzyme Add FAAH Enzyme prep_enzyme->add_enzyme prep_substrate Prepare FAAH Substrate Solution add_substrate Add FAAH Substrate prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate read_fluorescence Measure Fluorescence incubate->read_fluorescence

Caption: Workflow for determining the in vitro inhibitory activity of this compound on FAAH.

Materials:

  • This compound working solutions

  • Recombinant FAAH enzyme

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • FAAH substrate (e.g., AMC-arachidonoyl amide)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Plate Setup: Add 10 µL of this compound working solutions at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO diluted in assay buffer) and a positive control (a known FAAH inhibitor).

  • Enzyme Addition: Add 80 µL of FAAH enzyme solution (diluted in assay buffer to the desired concentration) to each well.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Initiate the reaction by adding 10 µL of the FAAH substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm for AMC-based substrates).

  • Data Analysis: Calculate the percentage of FAAH inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol for Stability Assessment of this compound using HPLC

This protocol provides a general framework for assessing the stability of a this compound solution under specific stress conditions using High-Performance Liquid Chromatography (HPLC).

Workflow for HPLC-Based Stability Assessment of this compound

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_solution Prepare this compound Solution stress_conditions Expose to Stress Conditions (e.g., pH, Temp, Light) prep_solution->stress_conditions inject_sample Inject Sample onto HPLC stress_conditions->inject_sample separation Chromatographic Separation inject_sample->separation detection UV Detection separation->detection quantify_peak Quantify this compound Peak Area detection->quantify_peak calculate_degradation Calculate % Degradation quantify_peak->calculate_degradation

Caption: General workflow for evaluating the stability of this compound solutions using HPLC.

Materials:

  • This compound solution

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., acetonitrile and water mixture)

  • Acids, bases, and oxidizing agents for stress testing (optional)

  • Incubators, light chambers (optional)

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent at a known concentration.

  • Stress Conditions: Aliquot the this compound solution and expose the aliquots to various stress conditions. Examples include:

    • pH: Adjust the pH of the solution using acidic or basic buffers.

    • Temperature: Incubate the solution at different temperatures (e.g., 4°C, room temperature, 37°C, 50°C).

    • Light: Expose the solution to UV or fluorescent light.

    • Oxidation: Add a small amount of an oxidizing agent (e.g., hydrogen peroxide).

  • Time Points: Collect samples at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • HPLC Analysis:

    • Set up the HPLC system with a suitable C18 column and mobile phase.

    • Inject a known volume of each sample onto the column.

    • Run the HPLC method to separate this compound from any potential degradation products.

    • Detect the components using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Integrate the peak area of the this compound peak in each chromatogram.

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

    • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

Signaling Pathway of FAAH Inhibition by this compound

This compound acts by irreversibly inhibiting FAAH, leading to an accumulation of anandamide and other endocannabinoids. This, in turn, enhances the activation of cannabinoid receptors (CB1 and CB2), triggering downstream signaling cascades that are involved in various physiological processes, including pain modulation and neuroprotection.

Signaling Pathway of FAAH Inhibition

G This compound This compound FAAH FAAH This compound->FAAH Inhibits Anandamide Anandamide (and other endocannabinoids) FAAH->Anandamide Degrades CB1_CB2 CB1/CB2 Receptors Anandamide->CB1_CB2 Activates Downstream Downstream Signaling (e.g., MAPK/ERK pathway) CB1_CB2->Downstream Initiates Physiological_Effects Physiological Effects (Analgesia, Anxiolysis, etc.) Downstream->Physiological_Effects Leads to

References

Application Notes and Protocols for Activity-Based Protein Profiling with JP83

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that utilizes active site-directed covalent probes to assess the functional state of enzymes within a complex proteome.[1][2] Unlike traditional proteomic approaches that measure protein abundance, ABPP provides a direct readout of enzyme activity, offering valuable insights into cellular signaling, disease pathogenesis, and drug-target engagement.[1][3]

This document provides detailed application notes and protocols for the use of JP83 , a fluorophosphonate-based activity-based probe (ABP) designed to covalently modify the active site serine of serine hydrolases. Serine hydrolases are a large and diverse class of enzymes involved in a myriad of physiological processes, and their dysregulation is implicated in numerous diseases, making them attractive therapeutic targets.[4] The this compound probe contains a reactive phosphonate group that forms a stable covalent bond with the catalytic serine of active serine hydrolases, a linker, and a reporter tag (e.g., biotin or a fluorophore) for subsequent detection and enrichment.

These protocols will guide the user through the application of this compound for in vitro and in situ labeling of serine hydrolases, identification of probe-labeled enzymes using mass spectrometry, and quantitative analysis of enzyme activity.

Data Presentation

Table 1: this compound-Labeled Serine Hydrolases Identified in Human Cancer Cell Lysate

This table summarizes representative quantitative data from a competitive ABPP experiment to identify the targets of a novel serine hydrolase inhibitor. Human cancer cell lysates were pre-incubated with either DMSO (vehicle) or an inhibitor, followed by labeling with the this compound-biotin probe. Labeled proteins were enriched and identified by LC-MS/MS.

Protein ID (UniProt)Gene SymbolProtein NameFold Enrichment (Inhibitor/DMSO)Function
P00742PLATTissue-type plasminogen activator0.15Serine protease involved in fibrinolysis.
P07333FAAH1Fatty acid amide hydrolase 10.21Degrades fatty acid amides, including endocannabinoids.
Q01488LYPLA1Acyl-protein thioesterase 10.89Removes fatty-acyl groups from modified proteins.
P37837MGLLMonoglyceride lipase0.33Key enzyme in the breakdown of monoacylglycerols.
O00743ABHD6Alpha/beta-hydrolase domain containing 60.45Involved in lipid metabolism.
Table 2: IC50 Values of Inhibitor X against this compound-Labeled Serine Hydrolases

This table shows the half-maximal inhibitory concentration (IC50) values for a selective inhibitor against several serine hydrolases, as determined by competitive ABPP with this compound.

Target EnzymeIC50 (nM)
Fatty acid amide hydrolase 1 (FAAH1)5.2
Monoglyceride lipase (MGLL)850
Tissue-type plasminogen activator (PLAT)>10,000
Acyl-protein thioesterase 1 (LYPLA1)2,300

Experimental Protocols

Protocol 1: In Vitro Labeling of Serine Hydrolases in Cell Lysate

This protocol describes the labeling of active serine hydrolases in a cell lysate preparation with the this compound probe.

Materials:

  • Cells of interest

  • Lysis Buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

  • This compound-biotin probe (stock solution in DMSO)

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE loading buffer

Procedure:

  • Cell Lysis: Harvest cells and wash with cold PBS. Lyse the cells in Lysis Buffer on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 30 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay. Adjust the concentration to 1-2 mg/mL with Lysis Buffer.

  • Probe Labeling: Add this compound-biotin probe to the lysate to a final concentration of 1 µM. Incubate for 30 minutes at room temperature.

  • Quenching: Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes at 95°C.

  • Analysis: The labeled proteins are now ready for analysis by SDS-PAGE and streptavidin blotting or for enrichment and mass spectrometry analysis (see Protocol 3).

Protocol 2: In Situ Labeling of Serine Hydrolases in Live Cells

This protocol allows for the profiling of active serine hydrolases in their native cellular environment.

Materials:

  • Adherent or suspension cells in culture

  • Cell culture medium

  • This compound-alkyne probe (cell-permeable version)

  • DMSO

  • PBS

  • Lysis Buffer

Procedure:

  • Cell Treatment: Treat cultured cells with the this compound-alkyne probe at a final concentration of 10 µM in serum-free medium for 1 hour at 37°C.

  • Cell Harvest:

    • Adherent cells: Wash the cells three times with cold PBS, then scrape and collect in Lysis Buffer.

    • Suspension cells: Pellet the cells by centrifugation, wash three times with cold PBS, and resuspend in Lysis Buffer.

  • Lysis and Clarification: Lyse the cells and clarify the lysate as described in Protocol 1 (Steps 1 and 2).

  • Click Chemistry: The alkyne-labeled proteins in the lysate are now ready for conjugation to a reporter tag (e.g., biotin-azide or fluorescent-azide) via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).

  • Downstream Analysis: Proceed with enrichment and mass spectrometry analysis or visualization by fluorescence scanning.

Protocol 3: Enrichment of this compound-Labeled Proteins and Preparation for Mass Spectrometry

This protocol describes the enrichment of biotinylated proteins labeled with this compound and their on-bead digestion for subsequent proteomic analysis.

Materials:

  • This compound-biotin labeled proteome (from Protocol 1)

  • Streptavidin-agarose beads

  • Wash Buffer 1 (e.g., 1% SDS in PBS)

  • Wash Buffer 2 (e.g., 6 M Urea in PBS)

  • Wash Buffer 3 (e.g., PBS)

  • Ammonium bicarbonate (50 mM)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Formic acid

Procedure:

  • Streptavidin Enrichment: Add streptavidin-agarose beads to the labeled lysate and incubate for 1 hour at 4°C with rotation to capture the biotinylated proteins.

  • Washing: Pellet the beads by centrifugation and wash sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound proteins.

  • Reduction and Alkylation: Resuspend the beads in 50 mM ammonium bicarbonate. Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 56°C. Cool to room temperature and add IAA to a final concentration of 25 mM, then incubate for 30 minutes in the dark.

  • On-Bead Digestion: Add trypsin to the bead slurry (1:50 enzyme to protein ratio) and incubate overnight at 37°C with shaking.

  • Peptide Elution: Pellet the beads and collect the supernatant containing the tryptic peptides. Elute any remaining peptides from the beads with a solution of 50% acetonitrile and 1% formic acid.

  • Sample Preparation for LC-MS/MS: Combine the peptide eluates, acidify with formic acid, and desalt using a C18 StageTip. The sample is now ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Visualizations

ABPP_Workflow cluster_preparation Sample Preparation cluster_labeling Probe Labeling cluster_analysis Analysis Proteome Complex Proteome (Lysate or Live Cells) This compound This compound Probe Proteome->this compound Incubation Labeled_Proteome Covalently Labeled Serine Hydrolases This compound->Labeled_Proteome Enrichment Streptavidin Enrichment Labeled_Proteome->Enrichment Digestion On-Bead Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: General workflow for activity-based protein profiling using the this compound probe.

Competitive_ABPP cluster_control Control cluster_inhibitor Inhibitor Treatment cluster_quantification Quantification Proteome Proteome DMSO DMSO (Vehicle) Proteome->DMSO Inhibitor Inhibitor Proteome->Inhibitor JP83_Control This compound Probe DMSO->JP83_Control Pre-incubation Labeled_Control Labeled Hydrolases JP83_Control->Labeled_Control Quant_MS Quantitative Mass Spectrometry Labeled_Control->Quant_MS JP83_Inhibitor This compound Probe Inhibitor->JP83_Inhibitor Pre-incubation Labeled_Inhibitor Reduced Labeling JP83_Inhibitor->Labeled_Inhibitor Labeled_Inhibitor->Quant_MS

Caption: Workflow for competitive ABPP to identify inhibitor targets.

Signaling_Pathway Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Serine_Hydrolase Serine Hydrolase (e.g., FAAH1) Signaling_Cascade->Serine_Hydrolase Activity Modulation Product Inactive Metabolite Serine_Hydrolase->Product Hydrolysis Substrate Endogenous Substrate (e.g., Anandamide) Substrate->Serine_Hydrolase Downstream_Signaling Downstream Signaling Substrate->Downstream_Signaling Activation

Caption: A representative signaling pathway involving a serine hydrolase.

References

Measuring FAAH Inhibition: Application Notes and Protocols for a Fluorometric Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring the inhibition of Fatty Acid Amide Hydrolase (FAAH), a critical enzyme in the endocannabinoid system. The provided methodology utilizes a sensitive fluorometric assay suitable for high-throughput screening of potential FAAH inhibitors, such as the potent irreversible inhibitor JP83.

Introduction to FAAH and its Inhibition

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in regulating the endocannabinoid system by degrading fatty acid amides, most notably the endocannabinoid anandamide (AEA).[1][2] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates AEA's signaling, which is involved in modulating pain, inflammation, mood, and stress responses.[1][3] Inhibition of FAAH leads to elevated levels of endogenous AEA, which can potentiate its therapeutic effects, making FAAH a significant target for drug development in the treatment of pain, anxiety, and neurodegenerative diseases.[3][4][5]

The assay described herein is a fluorescence-based method for screening FAAH inhibitors.[6] It relies on the hydrolysis of a non-fluorescent substrate by FAAH, which releases a highly fluorescent product, 7-amino-4-methylcoumarin (AMC).[2][6][7] The resulting fluorescence intensity is directly proportional to FAAH activity, and a decrease in fluorescence in the presence of a test compound indicates inhibition of the enzyme.

FAAH Signaling Pathway

The following diagram illustrates the role of FAAH in the endocannabinoid signaling pathway.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_inhibitor Pharmacological Intervention CB1R CB1 Receptor Neurotransmitter_Vesicle Neurotransmitter Vesicle Neurotransmitter_Release Neurotransmitter Release Neurotransmitter_Vesicle->Neurotransmitter_Release Inhibited by CB1R activation NAPE_PLD NAPE-PLD Neurotransmitter_Release->NAPE_PLD Stimulates AEA Anandamide (AEA) NAPE_PLD->AEA Synthesizes AEA->CB1R Activates (Retrograde Signaling) FAAH FAAH AEA->FAAH Degraded by Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid FAAH_Inhibitor FAAH Inhibitor (e.g., this compound) FAAH_Inhibitor->FAAH Inhibits

Caption: FAAH's role in endocannabinoid signaling and its inhibition.

Quantitative Data: IC50 Values of FAAH Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known FAAH inhibitors, including this compound. This data is useful for comparing the potency of new chemical entities.

InhibitorIC50 (Human FAAH)Assay Type/SubstrateReference
This compound 1.6 nMCompetitive Activity-Based Protein Profiling (ABPP)[8]
This compound 14 nMRadiolabeled oleamide[8]
PF-04457845 ~1-10 nMSubstrate hydrolysis assays[9]
URB597 4.6 nMNot specified[10]
OL-135 4.7 nM (Ki)Not specified[11]
LY-2183240 12 nMNot specified[11]

Experimental Protocols

Principle of the Fluorometric FAAH Inhibition Assay

The assay quantifies the activity of FAAH by measuring the fluorescence of 7-amino-4-methylcoumarin (AMC), a product of the enzymatic hydrolysis of a non-fluorescent substrate, arachidonoyl 7-amino-4-methylcoumarin amide (AAMCA).[7] Potential inhibitors are added to the reaction, and their effect on FAAH activity is determined by the reduction in fluorescence compared to a control without the inhibitor.

Experimental Workflow Diagram

FAAH_Assay_Workflow cluster_prep 1. Preparation cluster_plate 2. Plate Setup (96-well) cluster_reaction 3. Enzymatic Reaction cluster_read 4. Data Acquisition & Analysis Reagents Prepare Reagents: - FAAH Assay Buffer - Diluted FAAH Enzyme - Inhibitor Solutions - FAAH Substrate Add_Buffer Add FAAH Assay Buffer Reagents->Add_Buffer Add_Enzyme Add FAAH Enzyme (or buffer for background) Add_Buffer->Add_Enzyme Add_Inhibitor Add Inhibitor (or solvent for control) Add_Enzyme->Add_Inhibitor Incubate_1 Pre-incubate Add_Inhibitor->Incubate_1 Add_Substrate Add FAAH Substrate (AAMCA) Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Read_Fluorescence Read Fluorescence (Ex: 340-360 nm, Em: 450-465 nm) Incubate_2->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition and IC50 values Read_Fluorescence->Calculate_Inhibition

Caption: Workflow for the fluorometric FAAH inhibition assay.

Materials and Reagents
  • Recombinant Human FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[12]

  • FAAH Substrate: Arachidonoyl 7-amino-4-methylcoumarin amide (AAMCA)

  • Positive Control Inhibitor (e.g., JZL 195, URB597)[12]

  • Test Compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader with excitation at 340-360 nm and emission at 450-465 nm[6][12]

Assay Protocol
  • Reagent Preparation:

    • Prepare FAAH Assay Buffer (1X) by diluting a 10X stock with pure water.[12] Keep on ice.

    • Thaw the FAAH enzyme on ice and dilute it with cold 1X FAAH Assay Buffer to the desired concentration.[12] Keep the diluted enzyme on ice and use it within a few hours.

    • Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer. The final solvent concentration in the assay should be kept low (e.g., <1%) and be consistent across all wells.

    • Prepare the FAAH substrate solution in a suitable solvent like ethanol.[12]

  • Assay Plate Setup:

    • 100% Initial Activity (Control) Wells: Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the solvent used for the inhibitors.[12]

    • Inhibitor Wells: Add assay buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the test compound dilution to achieve the final desired concentration.

    • Background Wells: Add 180 µL of FAAH Assay Buffer and 10 µL of the solvent.[12] Do not add the enzyme.

    • It is recommended to perform all measurements in triplicate.

  • Pre-incubation:

    • Gently mix the contents of the plate.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.

  • Initiation of Reaction:

    • Add 10 µL of the FAAH substrate solution to all wells to start the enzymatic reaction. The final concentration of the substrate should be optimized (e.g., 1 µM).[12]

  • Incubation and Measurement:

    • Incubate the plate at 37°C.[12]

    • Measure the fluorescence intensity at multiple time points or at a fixed end-point (e.g., after 30 minutes) using a fluorescence plate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[6][12]

Data Analysis
  • Correct for Background Fluorescence: Subtract the average fluorescence of the background wells from the fluorescence readings of all other wells.

  • Calculate Percent Inhibition:

    • The percent inhibition for each concentration of the test compound is calculated using the following formula:

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

The described fluorometric assay provides a robust and sensitive method for identifying and characterizing inhibitors of FAAH. Its compatibility with a 96-well plate format makes it ideal for high-throughput screening in drug discovery programs. The use of potent and well-characterized inhibitors like this compound as controls can help validate assay performance and provide a benchmark for newly synthesized compounds. This protocol, along with the provided reference data and pathway diagrams, serves as a comprehensive resource for researchers investigating the therapeutic potential of FAAH inhibition.

References

Application Notes and Protocols for JP83: A Selective JNK Inhibitor for Neurological Research

Author: BenchChem Technical Support Team. Date: November 2025

An important note for the reader: No specific information could be found for a tool compound named "JP83" in the public domain. Therefore, this document has been generated as a detailed, illustrative example of application notes and protocols for a hypothetical tool compound, designated this compound, positioned as a selective c-Jun N-terminal kinase (JNK) inhibitor for neurological research. The data and specific experimental details are fictional but are based on established methodologies for characterizing similar inhibitors.

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a potent, selective, and cell-permeable inhibitor of c-Jun N-terminal kinase (JNK). The JNK signaling pathway is a critical mediator of cellular responses to stress stimuli, including inflammatory cytokines and oxidative stress, and its dysregulation is implicated in the pathogenesis of various neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, as well as in the secondary injury cascades following ischemic stroke.[1][2][3][4] JNK activation is associated with apoptosis, neuroinflammation, and synaptic dysfunction.[3][5][6] Specifically, the JNK3 isoform is predominantly expressed in the brain, making it a promising therapeutic target for neurological disorders.[1][4][7][8] this compound offers a valuable tool for investigating the role of JNK signaling in both in vitro and in vivo models of neurological disease.

These application notes provide essential data on the biochemical and cellular activity of this compound and detailed protocols for its use in key neurological research experiments.

Data Presentation: Compound Profile

The following tables summarize the quantitative data for this compound, establishing its potency, selectivity, and cellular activity.

Table 1: In Vitro Kinase Inhibitory Profile of this compound

This table presents the half-maximal inhibitory concentration (IC50) values of this compound against JNK isoforms and a panel of related kinases to demonstrate its selectivity.

Kinase TargetThis compound IC50 (nM)
JNK1 150
JNK2 125
JNK3 8.5
p38α> 10,000
ERK1> 10,000
MKK42,500
MKK73,100

Data are representative of in vitro kinase assays performed using recombinant human kinases and a standard ATP concentration.

Table 2: Cellular Activity of this compound in a Neuroblastoma Cell Line

This table shows the efficacy of this compound in a cell-based assay, measuring the inhibition of a key downstream substrate of JNK, c-Jun.

AssayCell LineStimulant (Concentration)This compound EC50 (nM)
Inhibition of c-Jun Phosphorylation (Ser73)SH-SY5YAnisomycin (10 µg/mL)45

EC50 values were determined by treating cells with a dose-response of this compound for 2 hours prior to stimulation, followed by analysis via Western blot or ELISA.

Table 3: In Vivo Pharmacodynamic Efficacy of this compound

This table summarizes the effect of this compound on a key biomarker in an animal model of neuroinflammation.

Animal ModelTreatmentOutcome MeasureResult (% Reduction vs. Vehicle)
LPS-induced Neuroinflammation (C57BL/6 mice)This compound (30 mg/kg, i.p.) 1 hr post-LPSBrain p-c-Jun Levels (24 hr)65%

LPS (Lipopolysaccharide) was administered intraperitoneally (i.p.) to induce an inflammatory response. Brain tissue was collected and analyzed for phosphorylated c-Jun levels via Western blot.

Signaling Pathway and Experimental Workflow Visualizations

JNK Signaling Pathway and this compound Inhibition Point

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stress Stress Stimuli (Cytokines, Oxidative Stress) MAP3K MAP3K (e.g., ASK1, MLK3) Stress->MAP3K MAP2K MAP2K (MKK4, MKK7) MAP3K->MAP2K JNK JNK (JNK1/2/3) MAP2K->JNK cJun c-Jun JNK->cJun Phosphorylation p_cJun p-c-Jun cJun->p_cJun Apoptosis Apoptosis & Neuroinflammation p_cJun->Apoptosis This compound This compound This compound->JNK Inhibition In_Vivo_Workflow start Start: Acclimatize C57BL/6 Mice (7 days) grouping Randomize into Groups (Vehicle, this compound) start->grouping lps Induce Neuroinflammation: Administer LPS (i.p.) grouping->lps treatment Administer Treatment: Vehicle or this compound (30 mg/kg, i.p.) 1 hour post-LPS lps->treatment timepoint Wait for 24 hours treatment->timepoint euthanize Euthanize Mice and Collect Brain Tissue timepoint->euthanize homogenize Homogenize Tissue & Prepare Protein Lysates euthanize->homogenize analysis Analyze Biomarkers: Western Blot for p-c-Jun/c-Jun homogenize->analysis end End: Data Analysis & Interpretation analysis->end

References

Application Notes and Protocols: Investigating the Analgesic Effects of JP83

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for characterizing the analgesic potential of a novel compound, designated JP83. The protocols outlined below encompass in vivo behavioral assays to assess pain responses, in vitro methods to elucidate cellular mechanisms, and molecular techniques to identify signaling pathways modulated by this compound.

In Vivo Assessment of Analgesic Efficacy

To evaluate the analgesic properties of this compound, a multi-pronged approach using established rodent models of nociceptive, inflammatory, and neuropathic pain is recommended.

Acute Nociceptive Pain: Hot Plate Test

The hot plate test is a classic method to assess the response to a thermal stimulus, primarily evaluating centrally mediated analgesia.[1][2][3][4]

Protocol: Hot Plate Test

  • Apparatus: A commercially available hot plate analgesia meter with the surface temperature maintained at 55 ± 0.5°C.

  • Animals: Male Sprague-Dawley rats (200-250g) or Swiss Webster mice (25-30g).

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.[1][5]

  • Baseline Latency: Gently place each animal on the hot plate and record the latency to the first sign of nociception (e.g., hind paw licking, flicking, or jumping). A cut-off time of 30-60 seconds should be established to prevent tissue damage.[3][5]

  • Drug Administration: Administer this compound at various doses (e.g., 1, 10, 30 mg/kg) via the desired route (e.g., intraperitoneal, oral). A vehicle control group and a positive control group (e.g., morphine, 5 mg/kg) should be included.

  • Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure the response latency.

  • Data Analysis: The analgesic effect is expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Data Presentation: Hot Plate Test

Treatment GroupDose (mg/kg)NBaseline Latency (s)Post-treatment Latency (s) at 30 min% MPE at 30 minPost-treatment Latency (s) at 60 min% MPE at 60 min
Vehicle Control-10
This compound110
This compound1010
This compound3010
Morphine510
Inflammatory Pain: Formalin Test

The formalin test is a robust model of tonic chemical pain that elicits a biphasic nociceptive response. The early phase (Phase I) is due to direct activation of nociceptors, while the late phase (Phase II) involves inflammatory processes and central sensitization.[6][7]

Protocol: Formalin Test

  • Apparatus: A transparent observation chamber with mirrors positioned to allow an unobstructed view of the animal's paws.[7][8]

  • Animals: Male Sprague-Dawley rats (200-250g) or Swiss Webster mice (25-30g).

  • Acclimation: Place animals in the observation chamber for at least 30 minutes to acclimate.[7][8]

  • Drug Administration: Administer this compound, vehicle, or a positive control (e.g., diclofenac, 30 mg/kg) 30-60 minutes prior to the formalin injection.

  • Formalin Injection: Inject 50 µL of 5% formalin solution into the plantar surface of the right hind paw.[7]

  • Observation: Immediately after injection, return the animal to the chamber and record the total time spent licking, biting, or flinching the injected paw for 0-5 minutes (Phase I) and 15-30 minutes (Phase II).[9][10]

  • Data Analysis: Compare the duration of nociceptive behaviors in the this compound-treated groups to the vehicle control group for both phases.

Data Presentation: Formalin Test

Treatment GroupDose (mg/kg)NPhase I Licking/Biting Time (s)% Inhibition in Phase IPhase II Licking/Biting Time (s)% Inhibition in Phase II
Vehicle Control-10
This compound110
This compound1010
This compound3010
Diclofenac3010
Neuropathic Pain: Von Frey Test

The von Frey test assesses mechanical allodynia, a hallmark of neuropathic pain where a normally non-painful stimulus is perceived as painful.[11][12] This is particularly relevant for studying chronic pain conditions resulting from nerve injury.[11][13][14]

Protocol: Von Frey Test for Mechanical Allodynia

  • Pain Model Induction: Induce neuropathic pain in rats or mice using a model such as chronic constriction injury (CCI) of the sciatic nerve or spinal nerve ligation (SNL).[11][14][15]

  • Apparatus: Place animals in individual chambers on an elevated wire mesh floor.[12][16][17] A set of calibrated von Frey filaments is required.[12][16]

  • Acclimation: Allow animals to acclimate to the testing environment for at least 48 hours before testing.[16]

  • Baseline Threshold: Determine the 50% paw withdrawal threshold using the up-down method.[18][19] This involves applying filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited.[12]

  • Drug Administration: Administer this compound, vehicle, or a positive control (e.g., gabapentin, 100 mg/kg) to the neuropathic animals.

  • Post-treatment Threshold: Measure the paw withdrawal threshold at various time points after drug administration.

  • Data Analysis: Compare the post-treatment withdrawal thresholds of the this compound-treated groups to the vehicle control group.

Data Presentation: Von Frey Test

Treatment GroupDose (mg/kg)NBaseline Paw Withdrawal Threshold (g)Post-treatment Paw Withdrawal Threshold (g) at 60 min% Reversal of Allodynia
Sham + Vehicle-10
CCI + Vehicle-10
CCI + this compound110
CCI + this compound1010
CCI + this compound3010
CCI + Gabapentin10010

In Vitro Mechanistic Studies

To investigate the cellular and molecular mechanisms by which this compound exerts its potential analgesic effects, in vitro assays using primary sensory neuron cultures are recommended.

Dorsal Root Ganglion (DRG) Neuron Culture

Primary cultures of DRG neurons provide a valuable tool to study the direct effects of this compound on the cells that transmit pain signals.[20][21]

Protocol: Primary DRG Neuron Culture and Calcium Imaging

  • DRG Isolation: Dissect dorsal root ganglia from neonatal rats or mice under sterile conditions.

  • Cell Dissociation: Enzymatically and mechanically dissociate the ganglia to obtain a single-cell suspension of sensory neurons.

  • Cell Plating: Plate the neurons on collagen-coated glass coverslips and culture in a suitable neurobasal medium supplemented with growth factors.

  • Calcium Imaging: After 24-48 hours in culture, load the neurons with a calcium indicator dye (e.g., Fura-2 AM).

  • Stimulation: Perfuse the cells with a buffer containing a known pain-inducing substance (e.g., capsaicin to activate TRPV1 channels, or a high concentration of potassium chloride to induce depolarization).[22]

  • This compound Application: Apply this compound at various concentrations to the cells before or during stimulation with the pain-inducing substance.

  • Data Acquisition and Analysis: Measure changes in intracellular calcium concentration using fluorescence microscopy. A reduction in the calcium influx in the presence of this compound would suggest an inhibitory effect on neuronal activation.

Data Presentation: In Vitro Calcium Imaging

This compound Concentration (µM)NBaseline [Ca2+]i (nM)Peak [Ca2+]i upon Capsaicin Stimulation (nM)% Inhibition of Calcium Influx
0 (Control)30
0.130
130
1030
10030

Molecular Target Identification

To identify the molecular signaling pathways modulated by this compound, Western blot analysis can be employed to measure the expression and phosphorylation of key proteins involved in pain signaling.

Western Blotting

Protocol: Western Blot Analysis of Pain-Related Proteins

  • Tissue/Cell Collection: Following in vivo experiments, collect relevant tissues such as the spinal cord (dorsal horn) or DRG. For in vitro studies, collect the cultured DRG neurons.

  • Protein Extraction: Homogenize the tissues or lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.[23][24]

  • Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[24]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23][24]

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[23]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against proteins of interest (e.g., phosphorylated-ERK, c-Fos, inflammatory cytokines).[23][25]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[23]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[23]

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation: Western Blot Analysis

Treatment GroupNp-ERK / Total ERK Ratioc-Fos / β-actin Ratio
Sham + Vehicle5
CCI + Vehicle5
CCI + this compound (10 mg/kg)5
CCI + this compound (30 mg/kg)5

Visualizations

experimental_workflow cluster_invivo In Vivo Analgesic Assessment cluster_invitro In Vitro Mechanistic Studies cluster_molecular Molecular Target Identification Hot_Plate Hot Plate Test (Acute Nociceptive Pain) Formalin Formalin Test (Inflammatory Pain) Von_Frey Von Frey Test (Neuropathic Pain) Western_Blot Western Blotting Von_Frey->Western_Blot Tissue Collection DRG_Culture DRG Neuron Culture Ca_Imaging Calcium Imaging DRG_Culture->Ca_Imaging Ca_Imaging->Western_Blot Cell Lysate This compound This compound This compound->Hot_Plate This compound->Formalin This compound->Von_Frey

Caption: Experimental workflow for evaluating the analgesic effects of this compound.

pain_signaling_pathway cluster_periphery Peripheral Nociceptor cluster_spinal_cord Spinal Cord (Dorsal Horn) Injury Tissue Injury/ Nerve Damage Inflammatory_Mediators Inflammatory Mediators (e.g., Prostaglandins, Bradykinin) Injury->Inflammatory_Mediators TRPV1 TRPV1/ Ion Channels Inflammatory_Mediators->TRPV1 Action_Potential Action Potential Generation TRPV1->Action_Potential Presynaptic_Terminal Presynaptic Terminal Action_Potential->Presynaptic_Terminal Neurotransmitter_Release Glutamate & Substance P Release Presynaptic_Terminal->Neurotransmitter_Release NMDA_Receptor NMDA/AMPA Receptors Neurotransmitter_Release->NMDA_Receptor Postsynaptic_Neuron Postsynaptic Neuron Central_Sensitization Central Sensitization Postsynaptic_Neuron->Central_Sensitization NMDA_Receptor->Postsynaptic_Neuron Pain_Transmission Pain Signal to Brain Central_Sensitization->Pain_Transmission JP83_target Potential Target of this compound JP83_target->Inflammatory_Mediators JP83_target->TRPV1 JP83_target->Neurotransmitter_Release JP83_target->Central_Sensitization

Caption: Putative pain signaling pathway and potential targets for this compound.

References

Application of JP83 in Neuroinflammation Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the application of JP83 in neuroinflammation models is limited in publicly available literature. However, as this compound is an irreversible carbamate-based inhibitor of Fatty Acid Amide Hydrolase (FAAH), this document provides detailed application notes and protocols based on the well-established role of FAAH inhibition in mitigating neuroinflammation. The information herein is largely derived from studies on analogous carbamate FAAH inhibitors, such as URB597, and provides a strong framework for investigating this compound in this context.

Introduction to FAAH Inhibition in Neuroinflammation

Neuroinflammation is a key pathological feature of many neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Microglia, the resident immune cells of the central nervous system (CNS), play a central role in initiating and propagating the neuroinflammatory cascade.[1][2] The endocannabinoid system (ECS) is a crucial neuromodulatory system that regulates various physiological processes, including inflammation.[1][3]

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related N-acylethanolamines (NAEs).[1][3] By inhibiting FAAH, the endogenous levels of these anti-inflammatory lipids are increased, leading to the activation of cannabinoid receptors (CB1 and CB2) and other receptors like peroxisome proliferator-activated receptors (PPARs).[4][5][6] This enhanced endocannabinoid signaling has been shown to suppress the production of pro-inflammatory cytokines, reduce microglial activation, and promote a shift towards an anti-inflammatory microglial phenotype.[1][2][7][8] Therefore, FAAH inhibitors like this compound represent a promising therapeutic strategy for neuroinflammatory disorders.

Quantitative Data Summary

The following tables summarize the effects of FAAH inhibitors on key markers of neuroinflammation, based on studies with the analogous compound URB597. These data provide an expected range of efficacy for a potent FAAH inhibitor like this compound.

Table 1: In Vitro Effects of FAAH Inhibition on Microglial Cells (BV2)

ParameterTreatmentConcentrationResultReference
iNOS expressionAβ-treated BV2 cells5 µM URB597Decreased expression[2][8]
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)LPS-stimulated BV2 cells1-10 µM URB597Reduced expression/production[2][4]
Anti-inflammatory Cytokines (IL-10, TGF-β)Aβ-treated BV2 cells5 µM URB597Increased production[8][9][10]
Arginase-1 (Arg-1) expression (M2 marker)Aβ-treated BV2 cells5 µM URB597Increased expression[2][8]
Microglial MigrationAβ-treated BV2 cells5 µM URB597Reduced migration[7][11]
PhagocytosisAβ-treated BV2 cells5 µM URB597Increased phagocytic activity[2][7][11]

Table 2: In Vivo Effects of FAAH Inhibition in Neuroinflammation Models

ModelTreatmentDosageKey FindingsReference
LPS-induced neuroinflammation (rats)URB5970.3 mg/kg, i.p.Attenuated increases in IL-1β in the hypothalamus[12]
Traumatic Brain Injury (rats)URB5970.3 mg/kg, i.p.Blocked activation of astrocytes and microglia[13]
Amyloid-beta model (Tg2576 mice)URB597Chronic administrationAttenuated neuroinflammation and promoted neuroprotective mechanisms[14][15]
Aged ratsURB597Subcutaneous injections every second day for 28 daysAttenuated age-related increase in microglial activation markers (MHCII, CD68, CD11b) and pro-inflammatory cytokines (IL-1β, TNFα) in the hippocampus.[16]
Inflammatory pain model (rats)URB5970.3 mg/kgReduced mechanical allodynia and thermal hyperalgesia[17]

Signaling Pathways

The anti-neuroinflammatory effects of FAAH inhibition are mediated through multiple signaling pathways. The primary mechanism involves the potentiation of endocannabinoid signaling.

FAAH_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AEA Anandamide (AEA) & other NAEs CB1 CB1 Receptor AEA->CB1 CB2 CB2 Receptor AEA->CB2 TRPV1 TRPV1 AEA->TRPV1 PPARa PPARα AEA->PPARa NFkB NF-κB Pathway CB1->NFkB inhibits AntiInflammatory Anti-inflammatory Response CB1->AntiInflammatory activation leads to CB2->NFkB inhibits CB2->AntiInflammatory activation leads to This compound This compound FAAH FAAH This compound->FAAH inhibits FAAH->AEA degrades PPARa->AntiInflammatory activation leads to ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) iNOS NFkB->ProInflammatory promotes

Caption: this compound inhibits FAAH, increasing AEA levels and activating CB1/CB2 and PPARα pathways to reduce neuroinflammation.

Experimental Protocols

In Vitro Model: LPS-Induced Neuroinflammation in BV2 Microglial Cells

This protocol describes how to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

Materials:

  • BV2 murine microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • Reagents for Nitric Oxide (Griess Assay), cytokine analysis (ELISA kits), and protein quantification (BCA assay)

  • Reagents for RT-qPCR and Western blotting

Protocol:

  • Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed BV2 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein/RNA extraction) and allow them to adhere overnight.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Pre-treat the cells with various concentrations of this compound (e.g., 1-10 µM, based on data from analogous compounds) for 1-4 hours. Include a vehicle control (DMSO).

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL - 1 µg/mL) for a specified duration (e.g., 6 hours for cytokine mRNA, 24 hours for cytokine protein and nitric oxide).

  • Assessment of Neuroinflammation:

    • Cell Viability: Perform an MTT or similar assay to ensure this compound is not cytotoxic at the tested concentrations.

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • Cytokine Analysis: Quantify the levels of pro-inflammatory (TNF-α, IL-6, IL-1β) and anti-inflammatory (IL-10) cytokines in the cell culture supernatant using ELISA kits.

    • Gene Expression Analysis: Isolate total RNA and perform RT-qPCR to measure the mRNA levels of inflammatory mediators (e.g., Nos2, Tnf, Il6, Il1b).

    • Protein Expression Analysis: Prepare cell lysates and perform Western blotting to determine the protein levels of key inflammatory signaling molecules (e.g., iNOS, COX-2, phosphorylated NF-κB).

InVitro_Workflow cluster_analysis Analysis Start Start Culture Culture BV2 Cells Start->Culture Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with this compound (or Vehicle) Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate Stimulate->Incubate Viability Cell Viability (MTT Assay) Incubate->Viability NO Nitric Oxide (Griess Assay) Incubate->NO Cytokines Cytokine Levels (ELISA) Incubate->Cytokines Gene Gene Expression (RT-qPCR) Incubate->Gene Protein Protein Expression (Western Blot) Incubate->Protein

Caption: In vitro workflow for assessing this compound's anti-neuroinflammatory effects in BV2 cells.

In Vivo Model: LPS-Induced Systemic Inflammation and Neuroinflammation

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of LPS-induced neuroinflammation.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., 1:1:18 solution of ethanol, Emulphor, and saline)[13]

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • Anesthesia

  • Perfusion solutions (saline, 4% paraformaldehyde)

  • Equipment for tissue homogenization, RNA/protein extraction, and immunohistochemistry

Protocol:

  • Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • This compound Administration: Dissolve this compound in the vehicle. Administer this compound via intraperitoneal (i.p.) injection at a predetermined dose (e.g., based on in vivo data for URB597, a starting dose could be in the range of 0.3-5 mg/kg).[13][18] Administer the vehicle to the control group.

  • LPS Challenge: After a specified pre-treatment time (e.g., 30-60 minutes), induce neuroinflammation by i.p. injection of LPS (e.g., 1-5 mg/kg). A control group should receive sterile saline.

  • Tissue Collection: At a specific time point post-LPS injection (e.g., 2-24 hours), euthanize the mice.

    • For biochemical analysis, rapidly dissect brain regions of interest (e.g., hippocampus, cortex), snap-freeze in liquid nitrogen, and store at -80°C.

    • For histological analysis, perfuse the mice with saline followed by 4% paraformaldehyde. Post-fix the brains and prepare for sectioning.

  • Assessment of Neuroinflammation:

    • Cytokine Analysis: Homogenize brain tissue and measure the levels of pro-inflammatory cytokines using ELISA or a multiplex assay.

    • Gene Expression Analysis: Extract RNA from brain tissue and perform RT-qPCR to quantify the mRNA levels of inflammatory markers.

    • Immunohistochemistry/Immunofluorescence: Stain brain sections for markers of microglial and astrocyte activation (e.g., Iba1, GFAP, CD11b).

InVivo_Workflow cluster_analysis_invivo Analysis Start Start Acclimatize Acclimatize Mice Start->Acclimatize Administer Administer this compound (or Vehicle) Acclimatize->Administer Challenge LPS Challenge (or Saline) Administer->Challenge Euthanize Euthanize and Collect Brain Tissue Challenge->Euthanize Biochem Biochemical Analysis (ELISA, RT-qPCR) Euthanize->Biochem Histo Histological Analysis (Immunohistochemistry) Euthanize->Histo

Caption: In vivo workflow for evaluating this compound's efficacy in an LPS-induced neuroinflammation model.

Conclusion

This compound, as a potent FAAH inhibitor, holds significant promise for the study and potential treatment of neuroinflammatory conditions. By leveraging the established methodologies and understanding of FAAH's role in the endocannabinoid system, researchers can effectively investigate the therapeutic potential of this compound. The protocols and data presented here, derived from analogous compounds, provide a robust starting point for these investigations. Future studies should aim to directly characterize the dose-response and efficacy of this compound in these and other relevant models of neuroinflammation.

References

Troubleshooting & Optimization

JP83 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of JP83, an irreversible fatty acid amide hydrolase (FAAH) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an irreversible inhibitor of fatty acid amide hydrolase (FAAH), identified by CAS number 887264-44-0.[1][2] It belongs to the carbamate class of inhibitors and works by carbamylating the serine nucleophile in the active site of the FAAH enzyme.[2] this compound is a potent inhibitor, with a reported IC50 of 1.6 nM in competitive activity-based protein profiling (ABPP) experiments and 14 nM for the human recombinant enzyme in assays using radiolabeled oleamide as a substrate.[1][2][3] It is important to distinguish this chemical compound from a car audio amplifier that shares the same name.

Q2: What is the primary use of this compound in research?

A2: this compound is primarily used as a research tool to study the biological roles of the FAAH enzyme and the endocannabinoid system. By irreversibly inhibiting FAAH, this compound increases the levels of endogenous FAAH substrates, such as the endocannabinoid anandamide, allowing researchers to investigate the downstream effects of enhanced endocannabinoid signaling.[4] This can be valuable in studying pain, inflammation, anxiety, and other neurological and physiological processes.[5][6]

Q3: Is this compound soluble in aqueous buffers like PBS?

A3: this compound has very low solubility in aqueous buffers. Direct dissolution in buffers like PBS is not recommended and will likely result in precipitation. For experiments requiring the use of this compound in an aqueous medium, it is necessary to first dissolve it in an organic solvent, such as DMSO, and then dilute the stock solution into the aqueous buffer. A specific protocol for preparing a DMSO:PBS (pH 7.2) (1:2) solution with a concentration of 0.25 mg/ml has been reported.[1]

Troubleshooting Guide for this compound Solubility Issues

This guide addresses common solubility problems encountered during experiments with this compound and provides step-by-step solutions.

Issue 1: this compound powder is not dissolving in the chosen solvent.
  • Possible Cause: Insufficient solvent volume, inappropriate solvent choice, or the compound requiring energy to dissolve.

  • Solutions:

    • Verify Solvent Choice: Ensure you are using a recommended solvent for this compound. The most common and effective solvent for creating stock solutions is dimethyl sulfoxide (DMSO).[1][3] N,N-Dimethylformamide (DMF) is also a suitable alternative.[1]

    • Increase Solvent Volume: Check that you are using a sufficient volume of solvent for the amount of this compound. Refer to the solubility data table below for guidance.

    • Apply Gentle Heat: Warming the solution to 37°C can aid in dissolution.[2] This can be done in a water bath.

    • Use Sonication: Ultrasonic agitation can help to break up clumps of powder and increase the rate of dissolution.[3]

    • Combine Methods: For stubborn samples, a combination of warming and sonication is often effective.

Issue 2: this compound precipitates out of solution when added to aqueous cell culture media or buffer.
  • Possible Cause: The low aqueous solubility of this compound causes it to crash out of solution when the concentration of the organic solvent is significantly diluted.

  • Solutions:

    • Minimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay that your cells can tolerate (typically ≤ 0.5%). This may require preparing a more concentrated initial stock solution if the final working concentration of this compound is high.

    • Use a Co-solvent Formulation: For in vivo studies or challenging in vitro systems, a co-solvent system can be employed to improve solubility. A suggested formulation involves dissolving this compound in DMSO first, then adding PEG300, followed by Tween 80, and finally ddH2O. This creates a more stable formulation for aqueous environments.

    • Inclusion Complexes: The use of cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its apparent solubility in aqueous solutions.[7]

    • Prepare Fresh Dilutions: Do not store highly diluted aqueous solutions of this compound. Prepare them fresh from the DMSO stock solution immediately before use.

Issue 3: Inconsistent experimental results, possibly due to poor solubility.
  • Possible Cause: Undissolved particulate matter or precipitation of this compound can lead to inaccurate concentrations and variable results.

  • Solutions:

    • Visual Inspection: Always visually inspect your stock and working solutions for any signs of precipitation. If observed, try the methods in Issue 1 to redissolve the compound.

    • Filter Sterilization: After dissolving this compound in 100% DMSO, you can filter the stock solution through a 0.22 µm syringe filter compatible with DMSO to remove any undissolved microparticles before making further dilutions.

    • Proper Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can affect compound stability and solubility.[2][3]

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

SolventConcentrationNotes
DMSO30 mg/mL (72.03 mM)May require ultrasonic agitation and warming.[1][3]
DMF30 mg/mL
Ethanol1 mg/mL
DMSO:PBS (pH 7.2) (1:2)0.25 mg/mL

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of newly opened, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the calculated volume of DMSO).

  • Dissolution:

    • Vortex the tube for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes.

    • Follow up with sonication in an ultrasonic bath for 15-30 minutes, or until the solution is clear.

  • Storage: Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles and store at -20°C or -80°C.[2][3]

Protocol 2: General Method for Diluting this compound into Aqueous Buffer
  • Thaw Stock: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Serial Dilution (if necessary): If a very low final concentration is required, perform an intermediate serial dilution in DMSO.

  • Final Dilution: Add the final volume of the DMSO stock solution to your pre-warmed (37°C) aqueous buffer or cell culture medium while vortexing the buffer at a low speed. This rapid mixing helps to prevent immediate precipitation.

  • Immediate Use: Use the freshly prepared aqueous solution of this compound immediately in your experiment.

Visualizations

FAAH Signaling Pathway and Inhibition by this compound

Caption: Mechanism of FAAH inhibition by this compound in the endocannabinoid signaling pathway.

Experimental Workflow for Troubleshooting this compound Solubility

Solubility_Workflow start Start: This compound Powder dissolve_dmso Dissolve in 100% DMSO start->dissolve_dmso check1 Is solution clear? dissolve_dmso->check1 troubleshoot1 Apply Heat (37°C) & Sonication check1->troubleshoot1 No stock_solution Stock Solution Ready check1->stock_solution Yes check2 Is solution clear? troubleshoot1->check2 check2->stock_solution Yes fail Re-evaluate solvent system or experiment check2->fail No dilute_aq Dilute in Aqueous Buffer/Media stock_solution->dilute_aq check3 Precipitation? dilute_aq->check3 end_ok Proceed with Experiment check3->end_ok No troubleshoot2 Troubleshooting Options: - Lower final DMSO% - Use co-solvents (PEG300/Tween) - Prepare fresh before use check3->troubleshoot2 Yes troubleshoot2->dilute_aq

References

Technical Support Center: Optimizing JP83 Concentration for Maximum FAAH Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing JP83 for effective Fatty Acid Amide Hydrolase (FAAH) inhibition. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit FAAH?

This compound is a potent and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH) belonging to the carbamate class of inhibitors.[1] Its mechanism of action involves the covalent modification of the catalytic serine residue (Ser241) in the active site of the FAAH enzyme.[2] This carbamylation process is time-dependent and leads to the inactivation of the enzyme.[2]

Q2: What is the typical IC50 value for this compound?

The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the experimental conditions. Reported values include:

  • 1.6 nM in competitive activity-based protein profiling (ABPP) experiments.[1]

  • 14 nM for the human recombinant enzyme when using radiolabeled oleamide as the substrate.[1]

  • 7 nM in an assay comparing it to URB597 (which had an IC50 of 48 nM under the same conditions).[2]

Q3: How should I prepare and store this compound stock solutions?

For optimal stability, this compound powder should be stored at -20°C for up to 3 years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q4: What is the recommended starting concentration range for this compound in a cell-based assay?

A good starting point for a cell-based assay is to perform a dose-response curve ranging from low nanomolar to micromolar concentrations (e.g., 1 nM to 10 µM). Based on its low nanomolar IC50, significant inhibition is expected in the nanomolar range. The optimal concentration will depend on the cell type, cell density, and incubation time.

Q5: How does the pre-incubation time affect the inhibitory activity of this compound?

As an irreversible inhibitor, the potency of this compound is time-dependent. Pre-incubating the enzyme with this compound before adding the substrate will likely increase the observed inhibition. A pre-incubation time of 30 minutes is often used for carbamate inhibitors, but the optimal time should be determined empirically for your specific experimental setup.[3]

Troubleshooting Guides

Problem 1: Lower than expected FAAH inhibition.
Possible Cause Troubleshooting Step
Degradation of this compound Ensure proper storage of the this compound stock solution (-80°C for long-term). Prepare fresh dilutions from the stock for each experiment.
Suboptimal Pre-incubation Time As an irreversible inhibitor, this compound requires time to covalently modify the enzyme. Increase the pre-incubation time of the enzyme with this compound before adding the substrate (e.g., try 30, 60, or 120 minutes).[3]
High Cell Density or Protein Concentration A high concentration of FAAH in your sample may require a higher concentration of this compound to achieve complete inhibition. Consider diluting your cell lysate or using a higher concentration of this compound.
Presence of Serum in Culture Media Serum proteins can bind to small molecule inhibitors, reducing their effective concentration. If possible, perform the experiment in serum-free media or wash the cells thoroughly before lysis.
Incorrect Assay Buffer pH FAAH activity is pH-dependent. Ensure your assay buffer is at the optimal pH for FAAH activity (typically pH 7.4 to 9.0).
Problem 2: High variability between replicate wells.
Possible Cause Troubleshooting Step
Incomplete Cell Lysis Ensure complete cell lysis to release all FAAH enzyme. Optimize your lysis protocol by adjusting the buffer composition, incubation time, or using mechanical disruption (e.g., sonication).
Pipetting Errors Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes of concentrated inhibitor solutions.
Inconsistent Incubation Times Ensure that the pre-incubation and reaction times are consistent across all wells.
Precipitation of this compound This compound may have limited solubility in aqueous buffers. Visually inspect for any precipitation. If necessary, adjust the final DMSO concentration in your assay (typically kept below 1%).
Problem 3: Potential off-target effects.
Possible Cause Troubleshooting Step
High Concentration of this compound At higher concentrations, carbamate inhibitors can show off-target activity against other serine hydrolases.[4] Use the lowest effective concentration of this compound that achieves maximal FAAH inhibition.
Cellular Response to Vehicle Control Ensure that the vehicle control (e.g., DMSO) is at the same final concentration as in the this compound-treated wells and is not causing any cellular toxicity or other effects.

Data Presentation

Table 1: Inhibitory Potency of this compound and a Comparative FAAH Inhibitor

InhibitorTypeTargetIC50 (nM)Experimental System
This compound Irreversible CarbamateFAAH1.6[1]Competitive activity-based protein profiling
14[1]Human recombinant enzyme, radiolabeled oleamide substrate
7[2]Assay conditions as per Alexander et al., 2005
URB597 Irreversible CarbamateFAAH48[2]Assay conditions as per Alexander et al., 2005

Table 2: Typical Concentration Ranges for In Vitro and In Vivo Studies

InhibitorIn Vitro Concentration RangeIn Vivo Dosing Range (rodent models)
This compound 1 nM - 10 µM (for dose-response)Data not readily available, but likely similar to other potent carbamate inhibitors.
URB597 10 nM - 10 µM0.3 - 10 mg/kg

Experimental Protocols

Protocol 1: Fluorometric Assay for FAAH Inhibition in Cell Lysates

This protocol provides a general framework for measuring FAAH activity in cell lysates using a fluorogenic substrate.

1. Materials and Reagents:

  • Cells expressing FAAH (e.g., HT-29, U937, or transfected cells)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • FAAH Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)

  • Lysis Buffer (e.g., FAAH Assay Buffer with 0.1% Triton X-100 and protease inhibitors)

  • Fluorogenic FAAH substrate (e.g., Anandamide-AMC)

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

2. Cell Lysis:

  • Culture cells to the desired confluency.

  • For adherent cells, wash with ice-cold PBS and then scrape into Lysis Buffer. For suspension cells, pellet the cells, wash with PBS, and resuspend in Lysis Buffer.

  • Incubate the cell suspension on ice for 15-30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).

3. FAAH Inhibition Assay:

  • Prepare serial dilutions of this compound in FAAH Assay Buffer. Also prepare a vehicle control (containing the same final concentration of DMSO as the highest this compound concentration).

  • In the 96-well plate, add your cell lysate to each well.

  • Add the diluted this compound or vehicle control to the appropriate wells.

  • Pre-incubate the plate at 37°C for 30 minutes (or your optimized time).

  • Initiate the reaction by adding the fluorogenic FAAH substrate to all wells.

  • Immediately begin kinetic measurement of fluorescence in a plate reader at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

4. Data Analysis:

  • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

  • Normalize the rates of the this compound-treated wells to the vehicle control.

  • Plot the percentage of inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

FAAH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Anandamide_ext Anandamide (AEA) (extracellular) CB1_receptor CB1 Receptor Anandamide_ext->CB1_receptor binds Anandamide_int Anandamide (AEA) (intracellular) Anandamide_ext->Anandamide_int transport Signaling_effects Downstream Signaling Effects CB1_receptor->Signaling_effects activates FAAH FAAH Anandamide_int->FAAH substrate Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid hydrolyzes to Ethanolamine Ethanolamine FAAH->Ethanolamine This compound This compound This compound->FAAH irreversibly inhibits

Caption: FAAH Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Cell_Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis Add_Lysate 4. Add Lysate to Plate Cell_Lysis->Add_Lysate Reagent_Prep 3. Prepare this compound dilutions and Substrate Add_this compound 5. Add this compound/Vehicle Reagent_Prep->Add_this compound Add_Substrate 7. Add Substrate Reagent_Prep->Add_Substrate Add_Lysate->Add_this compound Preincubation 6. Pre-incubate (37°C) Add_this compound->Preincubation Preincubation->Add_Substrate Kinetic_Read 8. Kinetic Fluorescence Reading Add_Substrate->Kinetic_Read Calculate_Rates 9. Calculate Reaction Rates Kinetic_Read->Calculate_Rates IC50_Determination 10. Determine IC50 Calculate_Rates->IC50_Determination

Caption: FAAH Inhibition Assay Workflow.

References

Common pitfalls in experiments using JP83

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for JP83, a next-generation selective inhibitor of MEK1/2 kinases. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and highly selective, ATP-competitive small molecule inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1 and 2). By binding to the kinase domain of MEK1/2, this compound prevents the phosphorylation and subsequent activation of ERK1/2 (Extracellular signal-regulated kinases 1 and 2), effectively blocking downstream signaling in the MAPK/ERK pathway.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Under these conditions, the stock solution is stable for up to 6 months.

Q3: Is this compound selective for MEK1/2?

A3: Yes, extensive kinase profiling has demonstrated high selectivity for MEK1/2 over other related kinases. For detailed selectivity data, please refer to the official Certificate of Analysis provided with your compound. However, as with any kinase inhibitor, off-target effects at very high concentrations cannot be entirely ruled out. We recommend performing dose-response experiments to determine the optimal concentration for your specific cell line or model system.

Quantitative Data Summary

The following tables provide key quantitative data for working with this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 452.5 g/mol
Formulation Lyophilized solid
Purity >99% (HPLC)
Solubility >50 mg/mL in DMSO
IC₅₀ (MEK1) 5.2 nM
IC₅₀ (MEK2) 7.8 nM

Table 2: Recommended Starting Concentrations for In Vitro Assays

Assay TypeCell TypeRecommended Concentration RangeNotes
Western Blot Cancer Cell Lines10 nM - 1 µMAssess p-ERK1/2 levels after 1-4 hours of treatment.
Cell Proliferation Adherent Cells1 nM - 5 µM72-hour incubation is recommended for proliferation assays (e.g., MTS, CyQUANT).
Kinase Assay Recombinant Enzyme0.1 nM - 500 nMUse purified MEK1 or MEK2 enzyme.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action and a typical experimental workflow for this compound.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription This compound This compound This compound->MEK Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Figure 1. MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.

Experimental_Workflow start Start: Seed cells and allow to adhere overnight treatment Treat cells with this compound (Dose-response and time-course) start->treatment control Add vehicle control (e.g., 0.1% DMSO) start->control incubate Incubate for designated time (e.g., 2 hours) treatment->incubate control->incubate lyse Lyse cells and quantify protein concentration incubate->lyse western Perform Western Blot for p-ERK, total ERK, and loading control (e.g., Actin) lyse->western analyze Analyze band density and determine IC₅₀ western->analyze end End: Data Interpretation analyze->end

Figure 2. A standard experimental workflow for evaluating the efficacy of this compound.

Troubleshooting Guide

Problem 1: I am not seeing any inhibition of ERK1/2 phosphorylation in my Western Blots.

  • Is the compound active?

    • Answer: Confirm the age and storage of your this compound stock. Prepare a fresh dilution from a new aliquot stored at -80°C. A common pitfall is the degradation of the compound due to improper storage or multiple freeze-thaw cycles.

  • Is the concentration correct?

    • Answer: Ensure your final concentration is within the recommended range (10 nM - 1 µM). Perform a wide dose-response curve to identify the optimal inhibitory concentration for your specific cell line, as sensitivity can vary significantly.

  • Is the pathway active in your cells?

    • Answer: The MAPK/ERK pathway may have low basal activity in some cell lines under standard culture conditions. Include a positive control by stimulating the cells with a known activator (e.g., EGF, PMA, or serum) to induce ERK phosphorylation. Compare the effect of this compound in both stimulated and unstimulated cells.

Problem 2: I am observing significant cell death (cytotoxicity) at concentrations where I expect to see specific inhibition.

  • Is this an off-target effect?

    • Answer: High concentrations of any small molecule can lead to off-target toxicity. Try lowering the concentration of this compound and reducing the treatment duration. A shorter incubation time (e.g., 1-4 hours) is often sufficient to observe inhibition of signaling pathways without inducing apoptosis.

  • Is the cell line highly dependent on the MAPK/ERK pathway?

    • Answer: Some cell lines, particularly those with activating mutations in BRAF or RAS, are highly dependent on the MAPK/ERK pathway for survival. In these cases, potent inhibition of the pathway by this compound can lead to apoptosis. This may be an expected on-target effect. Consider using a lower, non-toxic dose or performing shorter-term experiments.

Troubleshooting_Tree start Issue: Inconsistent or Unexpected This compound Results no_effect No Inhibition of p-ERK? start->no_effect Type of Issue cytotoxicity High Cytotoxicity? start->cytotoxicity Type of Issue check_compound Check this compound stock: - Age? - Storage? - Fresh dilution? no_effect->check_compound Potential Cause check_conc Verify concentration and perform dose-response no_effect->check_conc Potential Cause check_pathway Confirm pathway activity with a positive control (e.g., EGF) no_effect->check_pathway Potential Cause lower_conc Lower this compound concentration cytotoxicity->lower_conc Solution shorter_time Reduce incubation time (e.g., 1-4 hours) cytotoxicity->shorter_time Solution check_dependence Is the cell line known to be MAPK-dependent? cytotoxicity->check_dependence Consideration

Figure 3. A troubleshooting decision tree for common issues with this compound experiments.

Experimental Protocol: Western Blot Analysis of p-ERK1/2 Inhibition

This protocol provides a method to assess the potency of this compound by measuring the inhibition of ERK1/2 phosphorylation in cultured cells.

  • Cell Seeding:

    • Seed 1-2 x 10⁶ cells per well in a 6-well plate. Allow cells to adhere and grow for 24 hours to reach 70-80% confluency.

  • Serum Starvation (Optional):

    • To reduce basal pathway activity, you may serum-starve the cells by replacing the growth medium with a serum-free medium for 12-24 hours prior to the experiment.

  • This compound Treatment:

    • Prepare serial dilutions of your 10 mM this compound DMSO stock in cell culture medium to achieve final concentrations ranging from 1 nM to 5 µM.

    • Include a "vehicle only" control (e.g., 0.1% DMSO, final concentration).

    • Aspirate the medium from the cells and add the medium containing the different concentrations of this compound or vehicle.

    • Incubate for 1-4 hours at 37°C.

  • Pathway Stimulation (Optional, as a positive control):

    • If you wish to measure inhibition of an activated pathway, add a stimulant (e.g., 50 ng/mL EGF) for the final 15-30 minutes of the this compound incubation period.

  • Cell Lysis:

    • Place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-ERK1/2 (p44/42 MAPK)

      • Total ERK1/2 (p44/42 MAPK)

      • A loading control (e.g., β-Actin or GAPDH)

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal. Further normalize this ratio to the loading control to correct for any loading inaccuracies. Compare the signal from this compound-treated samples to the vehicle control to determine the percentage of inhibition.

Technical Support Center: Interpreting Unexpected Results with JP83 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. The experimental protocols and troubleshooting guides are for informational purposes only and should be adapted to specific laboratory conditions and experimental designs.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected potency (higher IC50) for JP83 in our cancer cell line. What could be the reason?

A1: Several factors could contribute to lower-than-expected potency of a kinase inhibitor like this compound. Here are a few possibilities and troubleshooting steps:

  • Compound Integrity and Handling:

    • Degradation: Ensure the compound has been stored correctly (e.g., protected from light, at the recommended temperature) to prevent degradation. Prepare fresh stock solutions.

    • Solubility: Confirm that this compound is fully dissolved in the vehicle solvent. Precipitation of the compound will lead to a lower effective concentration. Consider sonicating or gently warming the solution.

  • Assay Conditions:

    • ATP Concentration: If using a kinase activity assay, the concentration of ATP can significantly impact the IC50 of ATP-competitive inhibitors. Ensure your ATP concentration is appropriate for the target kinase, ideally at or below the Km for ATP.[1]

    • Cell Density and Proliferation Rate: High cell density or rapidly proliferating cells can sometimes metabolize or efflux the compound more efficiently, reducing its effective concentration. Optimize cell seeding density.

    • Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their bioavailability. Consider reducing the serum concentration during treatment or using serum-free media if your cell line can tolerate it.

  • Cell Line Specific Factors:

    • Target Expression Levels: Confirm the expression level of the target kinase in your cell line. Lower expression could lead to a less pronounced effect.

    • Drug Efflux Pumps: Overexpression of multidrug resistance transporters (e.g., P-glycoprotein) can actively pump the compound out of the cells. Co-treatment with an efflux pump inhibitor (e.g., verapamil) can help determine if this is a factor.

    • Presence of Resistance Mutations: Pre-existing or acquired mutations in the target kinase can prevent the binding of the inhibitor.[2] Sequence the target kinase gene in your cell line to check for known resistance mutations.

Q2: Our cells are showing signs of toxicity (e.g., cell death, morphological changes) at concentrations where we don't expect to see on-target inhibition. Is this due to off-target effects?

A2: It is highly likely that the observed toxicity is due to off-target effects, a common challenge with small molecule inhibitors.[1] Here's how to approach this issue:

  • Perform a Dose-Response Curve: A comprehensive dose-response experiment will help distinguish between on-target and off-target effects. On-target effects should plateau at higher concentrations, while off-target toxicity may continue to increase with the dose.

  • Use a Structurally Unrelated Inhibitor: If another inhibitor targeting the same pathway but with a different chemical scaffold is available, it can be used as a control. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Kinase Profiling: To identify potential off-target kinases, consider having this compound profiled against a broad panel of kinases.[1] This can reveal other kinases that are inhibited at similar concentrations, which might be responsible for the toxic effects.

  • Rescue Experiments: If the toxicity is due to inhibition of a specific off-target kinase, it might be possible to "rescue" the cells by activating a downstream component of that pathway.

Q3: We are not observing the expected downstream signaling changes (e.g., no change in phosphorylation of a substrate) after this compound treatment, even at high concentrations. What should we investigate?

A3: This suggests a disconnect between target engagement and the downstream readout. Here are some troubleshooting steps:

  • Confirm Target Engagement: Directly measure the binding of this compound to its intended target in your cells. Techniques like cellular thermal shift assay (CETSA) can be used to confirm that the compound is engaging its target in the cellular environment.

  • Pathway Redundancy and Crosstalk: Cancer cells often have redundant signaling pathways. Inhibition of one pathway can be compensated by the activation of another.[3][4] Perform a broader analysis of related signaling pathways to see if compensatory mechanisms are being activated. For example, inhibition of the MAPK pathway can sometimes lead to the activation of the PI3K/Akt pathway.[3]

  • Kinetics of Signaling: The timing of your endpoint measurement is crucial. The phosphorylation of a downstream substrate can be transient. Perform a time-course experiment to identify the optimal time point to observe the expected change.

  • Subcellular Localization: Ensure that this compound can reach the subcellular compartment where the target kinase is active.

  • Negative Feedback Loops: Some signaling pathways have negative feedback loops that can be disrupted by inhibitors, leading to unexpected signaling outcomes.[5]

Troubleshooting Guides

Guide 1: Unexpected Cell Viability Results
Observed Issue Potential Cause Suggested Action
Higher than expected cell viability (Lower Potency) Compound degradation/precipitation.Prepare fresh stock solutions; ensure complete solubilization.
High ATP concentration in assay.Optimize ATP concentration to be at or below the Km for the target kinase.[1]
High cell density or rapid proliferation.Optimize cell seeding density.
Serum protein binding.Reduce serum concentration or use serum-free media.
Low target expression.Verify target expression levels via Western blot or qPCR.
Drug efflux.Co-treat with an efflux pump inhibitor.
Resistance mutations.Sequence the target kinase gene.[2]
Lower than expected cell viability (High Toxicity) Off-target effects.Perform a broad kinase screen to identify off-targets.[1]
Non-specific cytotoxicity.Use a structurally unrelated inhibitor as a control.
Incorrect dosage calculation.Double-check all calculations and dilutions.
Guide 2: Inconsistent Downstream Signaling
Observed Issue Potential Cause Suggested Action
No change in substrate phosphorylation Lack of target engagement.Perform a target engagement assay (e.g., CETSA).
Pathway redundancy or crosstalk.Analyze related signaling pathways for compensatory activation.[3][4]
Incorrect timing of measurement.Conduct a time-course experiment.
Negative feedback loop disruption.Investigate known feedback mechanisms in the pathway.[5]
Paradoxical pathway activation Inhibition of a negative regulator.Map out the signaling pathway to identify potential negative regulators that might be inhibited.
Off-target activation of another pathway.Refer to kinase profiling data to identify potential off-target activators.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is a method to assess the target engagement of a compound in a cellular context.

  • Cell Treatment: Treat cultured cells with either the vehicle control or this compound at the desired concentration for a specified time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

  • Heating: Aliquot the cell suspension and heat the samples to a range of different temperatures for a short period (e.g., 3 minutes).

  • Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Centrifuge the lysates to separate the soluble and aggregated protein fractions.

  • Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the target kinase. Increased thermal stability of the target protein in the presence of this compound indicates target engagement.

Signaling Pathways and Workflows

experimental_workflow Troubleshooting Workflow for Unexpected Results unexpected_result Unexpected Result Observed check_compound Verify Compound Integrity & Handling unexpected_result->check_compound check_assay Review Assay Parameters unexpected_result->check_assay check_cell_line Investigate Cell Line Characteristics unexpected_result->check_cell_line off_target_effects Hypothesize Off-Target Effects check_compound->off_target_effects If compound is stable pathway_dynamics Consider Pathway Dynamics check_assay->pathway_dynamics If assay is optimized check_cell_line->pathway_dynamics If cell line is as expected solution Refine Experiment / Re-evaluate Hypothesis off_target_effects->solution pathway_dynamics->solution

Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.

signaling_pathway Hypothetical Kinase Signaling Pathway for this compound receptor Growth Factor Receptor target_kinase Target Kinase (e.g., a MAPKKK) receptor->target_kinase Activates downstream_kinase Downstream Kinase (e.g., a MAPKK) target_kinase->downstream_kinase Phosphorylates effector_protein Effector Protein (e.g., a MAPK) downstream_kinase->effector_protein Phosphorylates transcription_factor Transcription Factor effector_protein->transcription_factor Activates cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response This compound This compound This compound->target_kinase Inhibits off_target_kinase Off-Target Kinase This compound->off_target_kinase Inhibits (Potential) off_target_response Unexpected Toxicity off_target_kinase->off_target_response

Caption: A generalized kinase signaling cascade illustrating the intended target of this compound and potential off-target interactions.

References

Technical Support Center: Controlling for Off-Target Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the off-target effects of small molecule inhibitors. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the specificity and validity of your research findings.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a small molecule inhibitor?

A1: Off-target effects are unintended interactions of a small molecule inhibitor with proteins other than the intended target. These interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and control for them.

Q2: Why is it important to control for off-target effects?

A2: Controlling for off-target effects is critical for validating that the observed phenotype is a direct result of inhibiting the intended target. This ensures the reliability and reproducibility of your experimental data and is a fundamental aspect of rigorous scientific research and drug development.[1][2]

Q3: What is the first step I should take to assess the potential for off-target effects?

A3: A thorough literature review of the inhibitor and its analogs is a crucial first step.[1] Additionally, performing a kinase selectivity profile or a broader panel screening against a library of proteins can provide an initial assessment of the inhibitor's specificity.[3][4]

Q4: How can I be sure my inhibitor is engaging the intended target in my cellular model?

A4: Target engagement assays are essential to confirm that the inhibitor is binding to its intended target in a cellular context.[2][5] Techniques such as cellular thermal shift assays (CETSA), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET) can be employed.[6][7]

Q5: What are some common in-cell validation strategies?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results between experiments. 1. Inhibitor degradation. 2. Cell passage number and confluency. 3. Variability in inhibitor concentration.1. Aliquot inhibitor stocks and store properly. Perform a dose-response curve with each new batch. 2. Maintain consistent cell culture conditions. 3. Ensure accurate and consistent dilution of the inhibitor.
Observed phenotype does not match genetic knockdown of the target. 1. Significant off-target effects of the inhibitor. 2. Incomplete knockdown of the target protein. 3. The inhibitor may affect protein function without changing its expression level.1. Perform a kinase selectivity screen or use an orthogonal inhibitor.[1] 2. Verify knockdown efficiency by Western blot or qPCR. 3. Assess target engagement and downstream signaling.
High cellular toxicity at effective concentrations. 1. The inhibitor has significant off-target toxicities. 2. The on-target effect is inherently toxic to the cells.1. Use the lowest effective concentration and perform a dose-response curve for toxicity.[1] Consider a more selective inhibitor. 2. Confirm with genetic knockdown/knockout of the target.
No observable phenotype after inhibitor treatment. 1. The inhibitor is not cell-permeable. 2. The inhibitor is not engaging the target in cells. 3. The target is not critical for the observed phenotype in your model system.1. Verify cell permeability through available data or specific assays. 2. Perform a target engagement assay (e.g., CETSA).[5] 3. Validate the role of the target using a genetic approach.[8]

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of Inhibitor "JPX-1"

This table illustrates a sample kinase selectivity profile for a fictional inhibitor, "JPX-1," highlighting its potency against the primary target and key off-targets.

Kinase TargetIC50 (nM)% Inhibition at 1 µM
Target Kinase A (On-Target) 15 98%
Off-Target Kinase B25085%
Off-Target Kinase C80060%
Off-Target Kinase D>10,000<10%
Off-Target Kinase E>10,000<5%

Table 2: Comparison of Phenotypic Readouts from Different Control Strategies

This table provides a template for comparing the effects of the small molecule inhibitor with orthogonal control methods.

Experimental Condition Phenotypic Readout (e.g., % Apoptosis) Downstream Marker 1 (p-ERK) Downstream Marker 2 (p-AKT)
Vehicle Control (DMSO)5%100%100%
Inhibitor "JPX-1" (100 nM) 65% 20% 95%
Orthogonal Inhibitor "J-2" (50 nM)62%25%98%
siRNA against Target Kinase A68%18%102%
Inactive Analog of "JPX-1" (100 nM)6%97%99%

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Cell Culture and Treatment: Plate cells and grow to 80% confluency. Treat with the small molecule inhibitor or vehicle control for the desired time.

  • Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS supplemented with a protease inhibitor cocktail.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Centrifugation: Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.

  • Analysis: Collect the supernatant and analyze the amount of soluble target protein by Western blot or other quantitative protein detection methods. Increased thermal stability of the target protein in the presence of the inhibitor indicates target engagement.

Protocol 2: Western Blot for Downstream Signaling Analysis

  • Cell Lysis: After inhibitor treatment, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein lysates and load equal amounts onto a polyacrylamide gel. Separate proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated or total downstream target overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Signaling_Pathway Inhibitor Small Molecule Inhibitor OnTarget On-Target Kinase Inhibitor->OnTarget Inhibition OffTarget Off-Target Kinase Inhibitor->OffTarget Inhibition Substrate1 Downstream Substrate 1 OnTarget->Substrate1 Phosphorylation Substrate2 Downstream Substrate 2 OffTarget->Substrate2 Phosphorylation Phenotype Observed Phenotype Substrate1->Phenotype OffTargetPhenotype Off-Target Phenotype Substrate2->OffTargetPhenotype

Caption: On-target vs. Off-target Signaling Pathways.

Experimental_Workflow cluster_0 Initial Assessment cluster_1 In-Cell Validation cluster_2 Orthogonal Controls A Kinase Selectivity Screening B Dose-Response Curve A->B C Target Engagement (e.g., CETSA) B->C D Downstream Signaling (Western Blot) C->D H Phenotypic Assay D->H E Structurally Different Inhibitor E->H F Genetic Knockdown (siRNA/CRISPR) F->H G Inactive Analog Control G->H

Caption: Workflow for Validating Inhibitor Specificity.

Logical_Relationship A Phenotype observed with Inhibitor A D Conclusion: Phenotype is likely ON-TARGET A->D Matches E Conclusion: Phenotype is likely OFF-TARGET A->E Does NOT Match B Phenotype observed with orthogonal Inhibitor B B->D Matches C Phenotype observed with Target Knockdown C->D Matches C->E Does NOT Match

Caption: Logic for On-Target vs. Off-Target Determination.

References

Troubleshooting JP83 instability in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JP83. The information is designed to help address common instability issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitates. What is the cause and how can I fix it?

A1: Cloudiness or precipitation is often an indication of this compound aggregation or poor solubility in the chosen buffer.[1][2] Peptides, especially those with hydrophobic regions, have a tendency to self-associate and form aggregates.[2][3]

Troubleshooting Steps:

  • Verify Buffer pH: Ensure the buffer pH is at least 2 units away from the isoelectric point (pI) of this compound. At its pI, a peptide has a neutral net charge, which can minimize electrostatic repulsion and promote aggregation.

  • Adjust Ionic Strength: The concentration of salts in your buffer can influence stability.[1][2] Both low and very high salt concentrations can sometimes promote aggregation. Try titrating the salt concentration (e.g., 50 mM to 150 mM NaCl) to find the optimal level for this compound solubility.

  • Incorporate Solubilizing Agents: Consider adding excipients like arginine or glycerol to your buffer. Arginine can help to reduce protein-protein interactions, while glycerol can increase the viscosity and reduce aggregation.[4]

  • Initial Dissolution: For hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO or acetic acid before dilution into the aqueous buffer can be beneficial.[3]

Q2: I am observing a progressive loss of this compound activity in my functional assays over time. What could be the reason?

A2: A gradual loss of activity suggests chemical degradation of this compound. The primary culprits are often oxidation, hydrolysis (deamidation), or disulfide bond scrambling.[5][6][7]

Troubleshooting Steps:

  • Prevent Oxidation: If this compound contains oxidation-prone residues like methionine or cysteine, it's crucial to protect it from oxidative damage.[2][3][5]

    • Degas Buffers: Remove dissolved oxygen from your buffers by sparging with an inert gas like nitrogen or argon.

    • Add Antioxidants: Include antioxidants such as EDTA (to chelate metal ions that catalyze oxidation) or use a buffer system less prone to generating free radicals.[4]

  • Control for Hydrolysis: Hydrolysis, particularly deamidation of asparagine and glutamine residues, is a common degradation pathway accelerated at neutral to basic pH.[5]

    • Optimize pH: Maintaining the buffer pH in the acidic range (pH 4-6) can often slow down the rate of deamidation.[3]

  • Maintain Reducing Environment (if applicable): For peptides with free cysteine residues, disulfide bond formation can lead to incorrect pairing and loss of function. Including a reducing agent like DTT or TCEP can help maintain the reduced state.

Q3: How should I properly store my this compound stock solutions to ensure long-term stability?

A3: Proper storage is critical to preserving the integrity of this compound.[6]

Storage Recommendations:

  • Lyophilized Powder: Store lyophilized this compound at -20°C or -80°C in a desiccated environment.

  • Stock Solutions:

    • Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[7]

    • Storage Temperature: Store frozen at -80°C. For short-term storage (a few days), 4°C may be acceptable, but stability at this temperature should be verified.[4]

    • Cryoprotectants: For frozen stocks, adding a cryoprotectant like glycerol (up to 50%) can prevent damage from ice crystal formation.[4]

Troubleshooting Guides

Guide 1: Investigating this compound Aggregation

This guide provides a systematic approach to identifying and mitigating this compound aggregation.

Experimental Workflow for Aggregation Troubleshooting

cluster_observation Observation cluster_initial_checks Initial Checks cluster_optimization Buffer Optimization cluster_protocol_modification Protocol Modification cluster_analysis Analysis cluster_outcome Outcome A Cloudy Solution or Precipitate Observed B Verify Buffer pH (≠ pI of this compound) A->B C Confirm this compound Concentration A->C D Test Different Buffer Systems B->D C->D E Optimize Ionic Strength (e.g., NaCl) D->E F Add Solubilizing Excipients (e.g., Arginine) E->F G Modify Dissolution Protocol (e.g., use DMSO) F->G H Assess Impact of Temperature G->H I Aggregation Resolved? H->I J Proceed with Optimized Buffer I->J Yes K Contact Technical Support I->K No

Caption: Troubleshooting workflow for this compound aggregation.

Detailed Methodologies:

  • Dynamic Light Scattering (DLS): Use DLS to monitor the size distribution of this compound particles in solution. An increase in the average particle size over time is indicative of aggregation.

  • Size Exclusion Chromatography (SEC): SEC can be used to separate and quantify monomers, dimers, and larger aggregates of this compound.

  • Visual Inspection: Regularly inspect your this compound solutions against a dark background for any signs of turbidity or precipitation.

Guide 2: Assessing this compound Chemical Stability

This guide outlines experiments to identify the primary degradation pathways affecting this compound.

Common Chemical Degradation Pathways

cluster_pathways This compound Degradation Pathways cluster_products Degradation Products This compound Native this compound Oxidation Oxidation (Met, Cys) This compound->Oxidation Hydrolysis Hydrolysis (Asn, Gln) This compound->Hydrolysis Disulfide Disulfide Scrambling (Cys-Cys) This compound->Disulfide Oxidized Oxidized this compound Oxidation->Oxidized Deamidated Deamidated this compound Hydrolysis->Deamidated Scrambled Incorrectly Folded this compound Disulfide->Scrambled

Caption: Key chemical degradation routes for peptides.

Experimental Protocols:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful tool for separating different forms of this compound. Degradation products, such as oxidized or deamidated species, will typically have different retention times compared to the native peptide.

    • Protocol:

      • Prepare a mobile phase system (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).

      • Use a C18 column suitable for peptide separations.

      • Run a gradient from low to high organic phase to elute this compound and its variants.

      • Monitor the chromatogram for the appearance of new peaks or a decrease in the main peak area over time.

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) allows for the identification of degradation products by their mass.

    • Protocol:

      • Analyze the fractions from the HPLC.

      • A mass increase of +16 Da can indicate oxidation of a methionine residue.

      • A mass increase of +1 Da can suggest deamidation of an asparagine or glutamine residue.

Data Summary Tables

Table 1: Influence of Buffer pH on this compound Aggregation

Buffer pHIonic Strength (mM NaCl)Visual Observation (24h @ RT)% Monomer by SEC
4.0150Clear98%
5.0150Clear95%
6.0150Slightly Turbid80%
7.0150Turbid65%
8.0150Precipitate40%

Table 2: Effect of Temperature on this compound Degradation (pH 7.4)

TemperatureIncubation Time% Native this compound (RP-HPLC)Major Degradant
4°C7 days92%Deamidation Product
25°C (RT)7 days75%Deamidation Product
37°C7 days55%Deamidation & Oxidation Products

Table 3: Common Buffer Systems and Their Properties

BufferpKaBuffering RangeNotes
Acetate4.763.8 - 5.8Good choice for acidic formulations to minimize hydrolysis.
Phosphate7.216.2 - 8.2Widely used, but can sometimes accelerate aggregation of certain peptides.[4]
Tris8.067.5 - 9.0pH is highly temperature-dependent.[4]
Citrate3.13, 4.76, 6.402.1 - 7.4Can chelate metal ions, potentially reducing oxidation.

References

Technical Support Center: Validating the Inhibitory Activity of JP83

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating the inhibitory activity of JP83, a hypothetical inhibitor of the MEK1/2 kinase in the MAPK/ERK signaling pathway.

Troubleshooting Guides

This section offers detailed protocols and troubleshooting advice for common assays used to validate the inhibitory activity of this compound.

Biochemical Assay: In Vitro MEK1/2 Kinase Assay

This guide provides a protocol and troubleshooting for determining the half-maximal inhibitory concentration (IC50) of this compound against MEK1/2 in a biochemical assay.

Experimental Protocol:

A standard procedure for an enzymatic activity inhibition assay involves several key steps.[1] The experiment should be carefully designed, including the choice of catalytic reaction and optimal conditions.[1]

  • Reagent Preparation : Prepare all buffers, the MEK1/2 enzyme, the ERK2 substrate, and ATP solutions. Ensure the assay buffer is at room temperature for optimal performance.[2]

  • Serial Dilution of this compound : Prepare a series of dilutions of this compound in DMSO, followed by a further dilution in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation : Add the diluted MEK1/2 enzyme to a microplate and then add the diluted this compound. Allow them to pre-incubate.[3]

  • Reaction Initiation : Initiate the kinase reaction by adding a mixture of the ERK2 substrate and ATP.[3]

  • Reaction Incubation : Incubate the plate at a constant temperature, typically 37°C, for a set period.

  • Reaction Termination and Signal Detection : Stop the reaction and measure the signal, which is often luminescence-based, reflecting the amount of phosphorylated ERK2.

  • Data Analysis : Calculate the percent inhibition for each this compound concentration relative to a no-inhibitor control and fit the data to a dose-response curve to determine the IC50 value.

Troubleshooting Common Issues:

Problem Potential Cause Recommended Solution Example Data (Hypothetical)
No Inhibition Observed Inactive this compound compound.Verify the identity and purity of the this compound stock.A fresh batch of this compound shows expected inhibition.
Incorrect enzyme concentration.Titrate the enzyme to a concentration that gives a robust signal without being too fast to measure accurately.[4]Reducing enzyme concentration from 10 nM to 2 nM results in a measurable signal.
High Background Signal Contaminated reagents.Use fresh, high-purity reagents.New ATP stock reduces background luminescence by 80%.
Non-specific binding.Add a small amount of a non-ionic detergent like Tween-20 to the assay buffer.The addition of 0.01% Tween-20 lowers the background signal.
Poor Reproducibility (High Well-to-Well Variability) Pipetting errors.Use calibrated pipettes and prepare a master mix for dispensing reagents.[2]Coefficient of variation (%CV) drops from 25% to <10% with a master mix.
Edge effects in the microplate.Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.[5]Excluding outer wells from analysis improves data consistency.
Improperly thawed components.Ensure all reagents are completely thawed and mixed gently before use.[2]A consistent thawing protocol reduces variability between experiments.
Cell-Based Assay: Western Blot for Phospho-ERK

This guide provides a protocol and troubleshooting for assessing the ability of this compound to inhibit ERK phosphorylation in a cellular context.

Experimental Protocol:

  • Cell Culture and Plating : Culture a suitable cell line (e.g., HeLa or A375, which have active MAPK signaling) and seed them into multi-well plates.

  • Serum Starvation (Optional) : To reduce basal ERK phosphorylation, cells can be serum-starved for a period before treatment.

  • This compound Treatment : Treat the cells with a range of this compound concentrations for a specified duration.

  • Cell Lysis : Wash the cells with cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting : Separate the protein lysates by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against phospho-ERK and total ERK.

  • Detection and Analysis : Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.

Troubleshooting Common Issues:

Problem Potential Cause Recommended Solution Example Data (Hypothetical)
No Inhibition of p-ERK This compound is not cell-permeable.Consider modifying the compound structure or using a different delivery method.A positive control inhibitor with known cell permeability shows inhibition.
Insufficient treatment time or concentration.Perform a time-course and dose-response experiment to optimize treatment conditions.Inhibition is observed at 2 hours of treatment but not at 30 minutes.
High Basal p-ERK Levels Cells were not properly serum-starved.Increase the duration of serum starvation.24-hour serum starvation reduces basal p-ERK levels by 90%.
The cell line has a constitutively active pathway.Choose a different cell line or use a growth factor to stimulate the pathway before adding the inhibitor.Stimulation with EGF for 10 minutes prior to lysis shows a clear p-ERK signal.
Inconsistent Results Uneven cell plating.Ensure a single-cell suspension before plating and use proper pipetting techniques.Consistent cell numbers across wells are confirmed by cell counting.
Variability in protein loading.Carefully quantify protein concentrations and load equal amounts for each sample.A loading control like GAPDH or beta-actin shows consistent band intensity across all lanes.

Visualizations

Signaling Pathway Diagram

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription This compound This compound This compound->MEK Inhibits GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression Validation_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_selectivity Selectivity & Specificity biochem_screen Primary Screen (Kinase Assay) ic50_determination IC50 Determination biochem_screen->ic50_determination target_engagement Target Engagement (p-ERK Western Blot) ic50_determination->target_engagement functional_assay Functional Assay (Proliferation/Viability) target_engagement->functional_assay selectivity_panel Kinase Selectivity Panel functional_assay->selectivity_panel off_target_assay Off-Target Assays selectivity_panel->off_target_assay Troubleshooting_Logic start Inconsistent IC50 Values check_reagents Check Reagent Stability and Concentration start->check_reagents check_protocol Review Assay Protocol and Execution check_reagents->check_protocol No Issue reagent_issue Prepare Fresh Reagents check_reagents->reagent_issue Issue Found protocol_issue Refine Protocol Steps (e.g., incubation times) check_protocol->protocol_issue Issue Found retest Retest with Fresh Reagents and Refined Protocol check_protocol->retest No Issue reagent_issue->retest protocol_issue->retest

References

Technical Support Center: JP83 Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on general best practices for handling peptide-based compounds. As specific stability data for JP83 is not publicly available, the recommendations and data presented here are illustrative. It is crucial to perform compound-specific stability studies for this compound to establish optimal storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of lyophilized this compound?

For long-term stability, lyophilized this compound should be stored at -20°C or lower.[1][2][3][4] When stored under these conditions, away from light and moisture, the peptide can be stable for months to years.[4][5]

Q2: How should I store this compound once it is reconstituted in a solution?

The shelf-life of peptides in solution is significantly shorter than in their lyophilized form.[5][6] If storage in solution is necessary, it is recommended to:

  • Use a sterile buffer at a pH of 5-6.[5]

  • Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.[1][5]

  • Store the aliquots at -20°C for short-term storage.[1][3]

  • For maximum stability, consider re-lyophilizing the peptide solution.[1][5]

Q3: What are the main factors that can cause this compound degradation?

Several factors can contribute to the degradation of peptide-based compounds like this compound:

  • Temperature: Higher temperatures accelerate chemical degradation reactions.[4][7]

  • Moisture: The presence of water can lead to hydrolysis of peptide bonds.[2][7]

  • Oxygen: Peptides containing certain amino acids (e.g., Cysteine, Methionine, Tryptophan) are susceptible to oxidation.[5][6]

  • Light: Exposure to light, especially UV light, can cause photodegradation.[4]

  • pH: Extreme pH values can catalyze hydrolysis and other degradation reactions.[6]

  • Repeated Freeze-Thaw Cycles: This can lead to physical stress and aggregation of the peptide.[2][5]

Q4: Which amino acids in a peptide sequence are most susceptible to degradation?

The stability of a peptide is highly dependent on its amino acid sequence.[5][6] Residues that are particularly prone to degradation include:

  • Cysteine (Cys), Methionine (Met), and Tryptophan (Trp): Prone to oxidation.[2][3][5][6]

  • Asparagine (Asn) and Glutamine (Gln): Susceptible to deamidation.[3]

  • Aspartic Acid (Asp): Can undergo isomerization.[8]

Without the specific sequence of this compound, it is not possible to predict its exact degradation profile.

Troubleshooting Guide

Issue 1: I am seeing a loss of activity or inconsistent results in my experiments with this compound.

  • Question: How are you currently storing your this compound (lyophilized powder or solution)?

    • Answer: If you are storing it as a solution at room temperature or 4°C for extended periods, this is likely the cause. Peptides in solution are much less stable.[5] For reconstituted peptides, short-term storage at -20°C is recommended, and freeze-thaw cycles should be avoided.[1][3] For long-term storage, always prefer the lyophilized form at -20°C or below.[1][4]

  • Question: How many times has the same vial of reconstituted this compound been frozen and thawed?

    • Answer: Repeated freeze-thaw cycles can degrade the peptide.[2][5] It is best practice to aliquot the peptide solution into single-use volumes after reconstitution to minimize this.[5]

  • Question: Is the this compound solution protected from light?

    • Answer: Peptides can be light-sensitive.[2][4] Store solutions in amber vials or wrap clear vials in foil to protect them from light.

Issue 2: The this compound powder appears clumpy or has changed in appearance.

  • Question: How is the lyophilized powder being handled before use?

    • Answer: Lyophilized peptides can be hygroscopic, meaning they absorb moisture from the air.[3] This can cause clumping and reduce stability. Always allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[2][3] After weighing out the desired amount, purge the vial with an inert gas like nitrogen or argon before resealing.[2]

Issue 3: I am observing unexpected peaks in my analytical chromatography (e.g., HPLC) of this compound.

  • Question: What are the storage conditions of the sample that was analyzed?

    • Answer: The appearance of new peaks often indicates the presence of degradation products.[9] Review your storage and handling procedures against the recommendations. Common degradation pathways include oxidation, deamidation, and hydrolysis, which will result in products with different retention times.[10]

Quantitative Data on Peptide Stability

The following table provides hypothetical stability data for a generic peptide, "Peptide-X," to illustrate the impact of different storage conditions. Note: This is not actual data for this compound and should be used for illustrative purposes only.

Storage ConditionTimepointPurity of Peptide-X (%) by HPLC
Lyophilized at -80°C12 months99.5
Lyophilized at -20°C12 months98.8
Lyophilized at 4°C12 months92.1
Lyophilized at 25°C12 months75.3
Solution at -20°C (single freeze-thaw)3 months96.5
Solution at -20°C (three freeze-thaw cycles)3 months91.2
Solution at 4°C1 month85.7
Solution at 25°C1 week60.4

Experimental Protocols

Protocol: Assessing the Stability of this compound via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for conducting a stability study on this compound.

1. Objective: To determine the degradation rate of this compound under various storage conditions over time.

2. Materials:

  • Lyophilized this compound

  • Sterile water or appropriate buffer for reconstitution

  • HPLC system with a C18 column

  • Mobile phases (e.g., Acetonitrile and water with 0.1% Trifluoroacetic acid)

  • Temperature-controlled storage chambers (-80°C, -20°C, 4°C, 25°C)

  • Light-exposure chamber

3. Method:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen buffer.

    • Aliquot the stock solution into multiple vials for each storage condition to be tested.

    • Prepare separate sets of lyophilized this compound vials for each condition.

  • Storage Conditions:

    • Place the prepared samples (both lyophilized and in solution) under the following conditions:

      • -80°C (control)

      • -20°C

      • 4°C

      • 25°C / 60% Relative Humidity

      • Photostability chamber (as per ICH Q1B guidelines)

  • Time Points:

    • Define the time points for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months, 12 months).

  • HPLC Analysis:

    • At each time point, retrieve one vial from each storage condition.

    • For lyophilized samples, reconstitute to the initial concentration immediately before analysis.

    • Inject the samples into the HPLC system.

    • Run a gradient method to separate this compound from potential degradation products.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • At T=0, identify the main peak corresponding to intact this compound.

    • At subsequent time points, calculate the percentage of the main peak area relative to the total peak area to determine the purity of this compound.

    • Identify and quantify any new peaks, which represent degradation products.

    • Plot the percentage of intact this compound over time for each storage condition to determine the degradation kinetics.

Visualizations

G Troubleshooting Workflow for this compound Degradation start Inconsistent Experimental Results storage_form How is this compound stored? (Lyophilized or Solution) start->storage_form solution_storage How is the solution stored? (Temp, Freeze-Thaw) storage_form->solution_storage Solution lyo_handling How is the lyophilized powder handled? storage_form->lyo_handling Lyophilized improper_solution_storage High Degradation Risk: Store at -20°C in aliquots solution_storage->improper_solution_storage Improperly proper_storage Low Degradation Risk: Proceed with further investigation (e.g., experimental setup) solution_storage->proper_storage Properly improper_lyo_handling Moisture Absorption Risk: Warm in desiccator before opening lyo_handling->improper_lyo_handling Improperly lyo_handling->proper_storage Properly

Caption: Troubleshooting workflow for this compound degradation.

G Common Peptide Degradation Pathways cluster_degradation Degradation Products peptide Intact Peptide (this compound) oxidized Oxidized Peptide (Met, Cys, Trp) peptide->oxidized Oxygen deamidated Deamidated Peptide (Asn, Gln) peptide->deamidated Water, pH hydrolyzed Hydrolyzed Fragments peptide->hydrolyzed Water, Temp, pH aggregated Aggregated Peptide peptide->aggregated Freeze-Thaw, Temp

Caption: Common peptide degradation pathways.

References

Technical Support Center: Troubleshooting Variability in JQ1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on the BET bromodomain inhibitor JQ1. "JP83" is not a recognized compound in publicly available scientific literature; it is presumed to be a typographical error.

This technical support guide is intended for researchers, scientists, and drug development professionals using JQ1 in their experiments. It provides answers to frequently asked questions (FAQs) and troubleshooting advice for addressing the common issue of variability in experimental results.

Frequently Asked Questions (FAQs)

Q1: What is JQ1 and what is its primary mechanism of action?

A1: JQ1 is a potent and specific small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1] It is a thienotriazolodiazepine that competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing them from chromatin.[2][3] This displacement prevents the recruitment of transcriptional machinery, leading to the downregulation of key oncogenes like MYC.[4][5] The inhibition of these target genes can induce cell cycle arrest, apoptosis, and cellular senescence in cancer cells.[4][5][6]

Q2: Why am I observing significant variability in the IC50 value of JQ1 across different cancer cell lines?

A2: Variability in JQ1 sensitivity across different cell lines is expected and well-documented. Several factors contribute to this:

  • Genetic and Epigenetic Landscape: The sensitivity of a cell line to JQ1 is highly dependent on its specific genetic and epigenetic makeup.[7][8] Cell lines with a strong dependence on BET-regulated oncogenes, such as MYC, are often more sensitive.[4] Conversely, cell lines driven by other oncogenic pathways may be inherently resistant.

  • Cell-Type Specific BRD4 Binding: BRD4, a primary target of JQ1, binds to different regions of the genome in a cell-type-specific manner.[7][8] This differential binding influences which genes are regulated by BRD4 and, consequently, the cellular response to JQ1.

  • Expression of Resistance-Associated Genes: The expression levels of genes associated with drug resistance can also play a role. For example, alterations in cell cycle regulators can mediate resistance to JQ1.[9]

Q3: My results with JQ1 are inconsistent even when using the same cell line. What could be the cause?

A3: Inconsistent results within the same cell line can be frustrating. Here are some common culprits:

  • Cell Culture Conditions: Factors such as cell passage number, confluency, and media composition can influence the physiological state of the cells and their response to JQ1.

  • JQ1 Stock Solution: The stability and concentration of your JQ1 stock solution are critical. JQ1 is typically dissolved in DMSO and should be stored properly to prevent degradation.[2][10] It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[2]

  • Experimental Timing: The duration of JQ1 treatment can significantly impact the outcome. Short-term and long-term treatments can lead to different cellular responses, such as cell cycle arrest versus apoptosis.[11][12]

  • Assay-Specific Variability: The type of assay used to measure the effects of JQ1 can also contribute to variability. For instance, different cell viability assays may yield slightly different results.

Troubleshooting Guides

Issue 1: Higher than expected IC50 values or apparent resistance to JQ1.

Potential Cause Troubleshooting Step
JQ1 Degradation Prepare a fresh stock solution of JQ1 in DMSO. Aliquot and store at -20°C for up to two months to maintain potency.[2]
Cell Line Resistance Verify the identity of your cell line via short tandem repeat (STR) profiling. Some cell lines are inherently resistant to JQ1.[11][13]
Acquired Resistance If you are culturing cells for extended periods with JQ1, they may develop resistance.[13][14] This can involve epigenetic changes, such as the gain of super-enhancers.[13]
Suboptimal Assay Conditions Optimize the cell seeding density and treatment duration for your specific cell line and assay.

Issue 2: Inconsistent results between experimental replicates.

Potential Cause Troubleshooting Step
Inconsistent Cell Health Standardize your cell culture practices. Ensure cells are in the exponential growth phase and at a consistent confluency at the time of treatment.
Pipetting Errors Use calibrated pipettes and be meticulous when preparing serial dilutions of JQ1.
Variable Treatment Duration Ensure that the treatment duration is precisely controlled for all replicates.
Edge Effects in Multi-well Plates To minimize "edge effects," avoid using the outer wells of multi-well plates for experimental samples. Fill them with media or PBS instead.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of JQ1 can vary significantly depending on the cell line. Below is a summary of reported IC50 values for JQ1 in various cancer cell lines.

Cell LineCancer TypeReported IC50 (nM)
NMC 11060 NUT Midline Carcinoma4[6]
BRD4 (1/2) Cell-free assay77 / 33[6]
KMS-34 Multiple Myeloma68[6]
LR5 Multiple Myeloma98[6]
LP-1 Multiple Myeloma98 (GI50)[6]
SEM B-cell Acute Lymphoblastic Leukemia450[15]
RS411 B-cell Acute Lymphoblastic Leukemia570[15]
NALM6 B-cell Acute Lymphoblastic Leukemia930[15]
REH B-cell Acute Lymphoblastic Leukemia1160[15]
MCF7 Luminal Breast Cancer~1000[16]
T47D Luminal Breast Cancer~1000[16]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of JQ1 on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • JQ1 Treatment: Prepare serial dilutions of JQ1 in complete growth medium. Remove the old medium from the wells and add 100 µL of the JQ1 dilutions. Include a vehicle control (DMSO) at the same concentration as the highest JQ1 concentration.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

2. Western Blot for MYC Expression

This protocol can be used to verify the on-target effect of JQ1 by assessing the downregulation of its target, MYC.

  • Cell Lysis: Treat cells with the desired concentration of JQ1 for 6-24 hours.[16] Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against MYC overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

JQ1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm JQ1 JQ1 BET BET Proteins (BRD2/3/4) JQ1->BET Inhibits Chromatin Acetylated Chromatin BET->Chromatin Binds to PolII RNA Pol II BET->PolII Recruits TF Transcription Factors (e.g., MYC) TF->Chromatin Binds to Gene Target Genes (e.g., MYC) PolII->Gene Transcribes mRNA mRNA Gene->mRNA mRNA_cyto mRNA Protein Oncogenic Proteins (e.g., MYC) mRNA_cyto->Protein Translates to Response Cellular Response (↓ Proliferation, ↑ Apoptosis) Protein->Response

Caption: JQ1 Signaling Pathway.

Troubleshooting_Workflow cluster_reagents Reagent Checks cluster_cells Cell Culture Checks cluster_protocol Protocol Checks Start Inconsistent JQ1 Results Check_Reagents Verify Reagents Start->Check_Reagents Check_Cells Assess Cell Culture Start->Check_Cells Check_Protocol Review Protocol Start->Check_Protocol Fresh_JQ1 Prepare Fresh JQ1 Stock Check_Reagents->Fresh_JQ1 Validate_Media Confirm Media & Supplements Check_Reagents->Validate_Media STR_Profile STR Profile Cell Line Check_Cells->STR_Profile Passage_Number Check Passage Number Check_Cells->Passage_Number Confluency Standardize Confluency Check_Cells->Confluency Seeding_Density Optimize Seeding Density Check_Protocol->Seeding_Density Treatment_Time Standardize Treatment Time Check_Protocol->Treatment_Time Assay_Controls Include Proper Controls Check_Protocol->Assay_Controls End Consistent Results Fresh_JQ1->End Validate_Media->End STR_Profile->End Passage_Number->End Confluency->End Seeding_Density->End Treatment_Time->End Assay_Controls->End

Caption: Experimental Workflow for Troubleshooting.

Logical_Relationships cluster_bio Biological Causes cluster_tech Technical Causes Variability Variability in JQ1 Response Biological Biological Factors Variability->Biological Technical Technical Factors Variability->Technical Genetics Cell Line Genetics/ Epigenetics Biological->Genetics Resistance Acquired/Inherent Resistance Biological->Resistance Cell_State Cellular Physiological State Biological->Cell_State Reagent_Quality Reagent Stability/ Concentration Technical->Reagent_Quality Protocol_Execution Protocol Adherence Technical->Protocol_Execution Assay_Choice Assay Type and Parameters Technical->Assay_Choice

Caption: Logical Relationships of Variability Causes.

References

Validation & Comparative

A Comparative Guide to the Efficacy of JP83 and Other FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the fatty acid amide hydrolase (FAAH) inhibitor JP83 with other notable FAAH inhibitors. The information is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

Data Presentation: Quantitative Comparison of FAAH Inhibitors

The following tables summarize the in vitro potency of this compound and other well-characterized FAAH inhibitors. Direct comparison of IC50 values should be approached with caution, as experimental conditions can vary between studies.

Table 1: In Vitro Potency (IC50) of Select FAAH Inhibitors

InhibitorTargetIC50 (nM)Assay MethodSource
This compound Human Recombinant FAAH14Radiolabeled Oleamide Substrate Assay[1]
This compound Human FAAH1.6Competitive Activity-Based Protein Profiling (ABPP)[1]
URB597 Rat Brain FAAH4.6Not Specified[2]
PF-3845 Human FAAH~1-10Anandamide Substrate Hydrolysis Assay[3]
OL-135 Rat Brain FAAH4.7 (Ki)Not Specified[4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

Competitive Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling is a powerful chemoproteomic technique used to assess the potency and selectivity of enzyme inhibitors in complex biological samples.[5]

Objective: To determine the concentration of an inhibitor (e.g., this compound) required to inhibit 50% of FAAH activity (IC50) by measuring its ability to compete with a fluorescently labeled, active-site-directed probe.

Materials:

  • HEK293T cells recombinantly expressing human FAAH[3]

  • FAAH inhibitor (e.g., this compound, PF-04457845)

  • Fluorophosphonate-rhodamine (FP-rhodamine) or similar fluorescent probe[6]

  • DMSO (vehicle)

  • Cell lysis buffer

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • Cell Culture and Lysate Preparation: HEK293T cells overexpressing human FAAH are cultured and harvested. The cells are then lysed to prepare a proteome lysate.

  • Inhibitor Incubation (In Vitro): Aliquots of the cell lysate are pre-incubated with varying concentrations of the FAAH inhibitor (e.g., this compound) or DMSO (vehicle control) for 30 minutes at 37°C.[3]

  • Probe Labeling: A fluorescently labeled probe, such as FP-rhodamine, which covalently binds to the active site of serine hydrolases, is added to the inhibitor-treated lysates and incubated for a specified time.[6]

  • SDS-PAGE: The labeled proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Fluorescence Scanning: The gel is scanned using a fluorescence scanner to visualize the labeled FAAH protein band.

  • Data Analysis: The intensity of the fluorescent band corresponding to FAAH is quantified. The IC50 value is calculated by plotting the percentage of FAAH inhibition against the inhibitor concentration. A decrease in fluorescence intensity indicates inhibition of FAAH by the competing compound.[5]

Radiometric FAAH Activity Assay

This assay measures the enzymatic activity of FAAH by quantifying the hydrolysis of a radiolabeled substrate.[7]

Objective: To determine the IC50 of an inhibitor by measuring its effect on the rate of FAAH-catalyzed hydrolysis of a radiolabeled substrate, such as [14C-ethanolamine]-anandamide or radiolabeled oleamide.

Materials:

  • Source of FAAH enzyme (e.g., rat brain homogenates, recombinant human FAAH)

  • Radiolabeled substrate (e.g., [14C-ethanolamine]-anandamide)[7]

  • FAAH inhibitor (e.g., this compound)

  • Assay buffer (e.g., Tris-HCl)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: The reaction mixture is prepared containing the FAAH enzyme source, assay buffer, and varying concentrations of the FAAH inhibitor or vehicle.

  • Initiation of Reaction: The reaction is initiated by the addition of the radiolabeled substrate.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period.

  • Termination of Reaction: The enzymatic reaction is stopped, often by the addition of an organic solvent.

  • Separation of Product: The radiolabeled product of the hydrolysis (e.g., [14C]-ethanolamine) is separated from the unreacted substrate, typically by liquid-liquid extraction or chromatography.[8]

  • Quantification: The amount of radiolabeled product is quantified using a scintillation counter.

  • Data Analysis: The rate of product formation is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of FAAH activity against the inhibitor concentration.

Mandatory Visualization

Signaling Pathway of FAAH Inhibition

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). Inhibition of FAAH leads to an accumulation of AEA, which then enhances the activation of cannabinoid receptors, primarily CB1 receptors in the central nervous system. This amplified signaling can modulate various downstream pathways, including the NF-κB signaling cascade, which is involved in inflammation.[9]

FAAH_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Anandamide_ext Anandamide (AEA) CB1_receptor CB1 Receptor Anandamide_ext->CB1_receptor Activates IKK IKK Complex CB1_receptor->IKK Modulates FAAH FAAH Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Hydrolyzes to This compound This compound / Other Inhibitors This compound->FAAH Inhibits Anandamide_int Anandamide (AEA) Anandamide_int->Anandamide_ext Acts on Anandamide_int->FAAH Degradation IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Altered Gene Expression (e.g., inflammatory cytokines) Nucleus->Gene_Expression Regulates

Caption: FAAH Inhibition Signaling Pathway.

Experimental Workflow: Competitive ABPP

The following diagram illustrates the workflow for determining the in vitro potency of an FAAH inhibitor using competitive activity-based protein profiling.

ABPP_Workflow start Start: FAAH-expressing cell lysate incubation Incubate with varying [Inhibitor] or Vehicle (DMSO) start->incubation probe_labeling Add Fluorescent Probe (e.g., FP-rhodamine) incubation->probe_labeling sds_page Separate Proteins by SDS-PAGE probe_labeling->sds_page scan Scan Gel for Fluorescence sds_page->scan quantify Quantify Fluorescence of FAAH band scan->quantify plot Plot % Inhibition vs. [Inhibitor] quantify->plot calculate Calculate IC50 plot->calculate

Caption: Competitive ABPP Experimental Workflow.

In Vivo Efficacy Comparison

For instance, administration of URB597 (0.3 mg/kg, i.p.) in rats can lead to a two- to four-fold increase in brain anandamide levels without altering 2-arachidonoylglycerol (2-AG) levels.[9] In a direct comparison, PF-3845 demonstrated a longer duration of action in mice compared to URB597, with significant FAAH inhibition still observed 24 hours post-administration.[6] This prolonged action resulted in sustained elevation of anandamide and other N-acylethanolamines.[6] It is hypothesized that as a potent, irreversible carbamate inhibitor, this compound would also effectively raise endogenous anandamide levels in vivo.

Conclusion

This compound is a potent, irreversible FAAH inhibitor with low nanomolar efficacy in in vitro assays.[1] Its potency is comparable to or greater than other well-established FAAH inhibitors such as URB597 and PF-3845. The primary mechanism of action for these inhibitors is the elevation of endogenous anandamide levels, leading to enhanced cannabinoid receptor signaling. This guide provides a framework for comparing this compound to other FAAH inhibitors, highlighting the importance of standardized experimental protocols for accurate assessment of efficacy. Further in vivo studies are necessary to fully elucidate the comparative therapeutic potential of this compound.

References

Modulating Endocannabinoid Tone: A Comparative Guide to JP83 and URB597

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The endocannabinoid system (ECS) presents a rich landscape for therapeutic intervention, with the modulation of endocannabinoid tone at its core. Anandamide (AEA) and 2-arachidonoylglycerol (2-AG) are the primary endogenous cannabinoid ligands, and their signaling is tightly regulated by the metabolic enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), respectively. Inhibitors of these enzymes offer a promising strategy to enhance endocannabinoid signaling for therapeutic benefit. This guide provides a detailed comparison of two such inhibitors, JP83 and URB597, with a broader discussion on the implications of selective versus dual enzyme inhibition for modulating endocannabinoid tone.

At a Glance: this compound vs. URB597

FeatureThis compoundURB597
Target(s) Fatty Acid Amide Hydrolase (FAAH)Fatty Acid Amide Hydrolase (FAAH)
Mechanism of Action Irreversible carbamate inhibitorIrreversible carbamate inhibitor
Reported Potency (IC50) 1.6 nM (competitive ABPP); 14 nM (human recombinant FAAH)[1]3 nM (human liver); 5 nM (rat brain)[2]
MAGL Inhibition Data not availableIC50 > 30 µM[3]
Selectivity Appears to be a selective FAAH inhibitor, though comprehensive selectivity data is limited.Highly selective for FAAH over MAGL and other serine hydrolases.[2][3]

Introduction to the Modulators

URB597 (KDS-4103) is a well-characterized, potent, and selective irreversible inhibitor of FAAH.[2] Its mechanism involves the carbamoylation of the catalytic serine residue within the FAAH active site.[4] By preventing the degradation of anandamide, URB597 elevates the levels of this endocannabinoid, thereby enhancing its signaling through cannabinoid receptors (CB1 and CB2) and other targets. Due to its high selectivity for FAAH over MAGL, URB597 allows for the specific investigation of AEA-mediated effects.[3]

Signaling Pathways of Endocannabinoid Tone Modulation

The degradation of the two primary endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), is a key mechanism for terminating their signaling. Selective inhibition of FAAH or dual inhibition of FAAH and MAGL leads to distinct alterations in the endocannabinoid tone.

cluster_0 Selective FAAH Inhibition (URB597 & this compound) cluster_1 Dual FAAH/MAGL Inhibition (e.g., JZL195) AEA AEA FAAH FAAH AEA->FAAH Degradation CB1/CB2 Receptors_AEA CB1/CB2 Receptors AEA->CB1/CB2 Receptors_AEA Activation URB597_this compound URB597 / this compound URB597_this compound->FAAH Inhibition AEA_effects Anxiolytic, Antidepressant, Analgesic Effects CB1/CB2 Receptors_AEA->AEA_effects AEA_dual AEA FAAH_dual FAAH AEA_dual->FAAH_dual Degradation CB1/CB2 Receptors_dual CB1/CB2 Receptors AEA_dual->CB1/CB2 Receptors_dual Activation 2AG 2-AG MAGL MAGL 2AG->MAGL Degradation 2AG->CB1/CB2 Receptors_dual Activation Dual_Inhibitor Dual Inhibitor (e.g., JZL195) Dual_Inhibitor->FAAH_dual Inhibition Dual_Inhibitor->MAGL Inhibition Dual_effects Broad Cannabinoid-like Effects: Analgesia, Hypomotility, Catalepsy CB1/CB2 Receptors_dual->Dual_effects

Fig. 1: Modulation of Endocannabinoid Pathways

Quantitative Comparison of Inhibitory Potency

The following table summarizes the reported in vitro inhibitory potencies of this compound, URB597, and the dual inhibitor JZL195 for comparison.

CompoundTarget EnzymeIC50 (nM)Species/SystemReference
This compound FAAH1.6Competitive ABPP[1]
FAAH14Human recombinant[1]
URB597 FAAH3Human liver microsomes[2]
FAAH5Rat brain membranes[2]
MAGL>30,000Rat brain[3]
JZL195 FAAH2Recombinant (COS7 cells)[5]
MAGL4Recombinant (COS7 cells)[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key experiments cited in the comparison of these endocannabinoid modulators.

In Vitro FAAH and MAGL Inhibition Assay

A standard experimental workflow for determining the in vitro inhibitory potency of compounds like this compound and URB597 involves measuring the enzymatic hydrolysis of a radiolabeled or fluorogenic substrate.

cluster_workflow In Vitro Enzyme Inhibition Assay Workflow prep Prepare enzyme source (e.g., brain homogenates, recombinant enzyme) incubation Pre-incubate enzyme with inhibitor (this compound, URB597, or vehicle) prep->incubation reaction Initiate reaction by adding substrate (e.g., [3H]anandamide for FAAH) incubation->reaction termination Terminate reaction after a defined time reaction->termination separation Separate substrate from product (e.g., liquid-liquid extraction) termination->separation quantification Quantify product formation (e.g., scintillation counting) separation->quantification analysis Calculate % inhibition and determine IC50 quantification->analysis

Fig. 2: In Vitro Enzyme Inhibition Assay Workflow

Protocol for FAAH Inhibition Assay (based on literature):

  • Enzyme Preparation: Rat brain or liver tissues are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged to obtain the membrane fraction, which is resuspended in the assay buffer.

  • Inhibitor Incubation: The enzyme preparation is pre-incubated with varying concentrations of the inhibitor (e.g., URB597) or vehicle for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Enzymatic Reaction: The reaction is initiated by adding a radiolabeled substrate, such as [3H]anandamide, to the enzyme-inhibitor mixture.

  • Reaction Termination and Extraction: After a defined incubation period (e.g., 15 minutes), the reaction is stopped by the addition of an organic solvent mixture (e.g., chloroform/methanol). The mixture is vortexed and centrifuged to separate the aqueous and organic phases.

  • Quantification: The amount of radioactive product (e.g., [3H]ethanolamine) in the aqueous phase is quantified using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

In Vivo Assessment of Behavioral Effects (Cannabinoid Tetrad)

The cannabinoid tetrad is a series of behavioral tests in rodents used to characterize the in vivo effects of cannabinoid receptor agonists. Dual FAAH/MAGL inhibitors, but not selective FAAH inhibitors, typically induce a full tetrad response.

cluster_tetrad In Vivo Cannabinoid Tetrad Workflow admin Administer compound (e.g., JZL195, URB597) or vehicle to rodents locomotion Assess locomotor activity (Open Field Test) admin->locomotion catalepsy Measure catalepsy (Bar Test) admin->catalepsy analgesia Evaluate analgesia (Hot Plate or Tail Immersion Test) admin->analgesia hypothermia Record core body temperature admin->hypothermia

Fig. 3: In Vivo Cannabinoid Tetrad Workflow

Protocol for the Cannabinoid Tetrad in Mice:

  • Animal Acclimation: Mice are acclimated to the testing environment to minimize stress-induced behavioral changes.

  • Drug Administration: The test compound (e.g., URB597, JZL195) or vehicle is administered, typically via intraperitoneal (i.p.) injection.

  • Behavioral Testing (performed at a specific time post-injection):

    • Locomotor Activity: Spontaneous activity is measured in an open-field arena. The total distance traveled or the number of beam breaks is recorded over a set period.

    • Catalepsy: The mouse is placed with its forepaws on a raised bar. The latency to remove both paws from the bar is measured.

    • Analgesia: The latency to a nociceptive response (e.g., paw lick, jump) is measured on a hot plate maintained at a constant temperature (e.g., 55°C).

    • Hypothermia: Core body temperature is measured using a rectal probe.

Discussion: Selective FAAH vs. Dual FAAH/MAGL Inhibition

The choice between a selective FAAH inhibitor and a dual FAAH/MAGL inhibitor has significant implications for the resulting pharmacological effects.

Selective FAAH inhibition , as achieved with URB597 and likely This compound , leads to a specific increase in the levels of anandamide and other fatty acid amides. This targeted elevation of AEA enhances its signaling, which has been associated with anxiolytic-like, antidepressant-like, and analgesic effects without producing the full spectrum of cannabinoid-like psychoactive effects, such as catalepsy and significant hypomotility.[6][7] This more nuanced modulation of the ECS is often considered to have a more favorable therapeutic window for certain indications.

In contrast, dual inhibition of FAAH and MAGL , exemplified by compounds like JZL195, results in a global elevation of both anandamide and 2-arachidonoylglycerol. This broad enhancement of endocannabinoid tone leads to a pharmacological profile that more closely mimics that of direct CB1 receptor agonists, including profound analgesia, hypomotility, and catalepsy.[6][7] While this may be beneficial for conditions requiring strong cannabinoid receptor activation, it also increases the likelihood of cannabinoid-associated side effects.

Conclusion

Both this compound and URB597 are potent, irreversible inhibitors of FAAH, positioning them as valuable tools for the selective enhancement of anandamide signaling. While they share a similar mechanism of action, subtle differences in their chemical structures may influence their pharmacokinetic and pharmacodynamic properties. The currently available data suggests that this compound may have a higher potency than URB597, although a comprehensive head-to-head comparison is lacking in the public literature.

For researchers aiming to dissect the specific roles of anandamide in physiological and pathological processes, selective FAAH inhibitors like this compound and URB597 are indispensable. However, for therapeutic applications where a more robust and widespread activation of the endocannabinoid system is desired, a dual FAAH/MAGL inhibitor might be more appropriate, albeit with a potentially narrower therapeutic index. The continued development and characterization of selective and dual inhibitors will be crucial for unlocking the full therapeutic potential of the endocannabinoid system.

References

Validating the Irreversible Inhibition of FAAH by JP83: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the irreversible Fatty Acid Amide Hydrolase (FAAH) inhibitor, JP83, alongside other well-characterized FAAH inhibitors. The data presented is intended to offer an objective overview of this compound's performance, supported by experimental data and detailed methodologies for key assays.

Introduction to FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides.[1][2] By inhibiting FAAH, the levels of these signaling lipids are increased, leading to a range of potential therapeutic effects, including analgesia, anti-inflammatory, and anxiolytic responses, without the psychoactive side effects associated with direct cannabinoid receptor agonists.[3][4] The development of potent and selective FAAH inhibitors is, therefore, a significant area of interest in drug discovery.[1][4]

Comparative Analysis of FAAH Inhibitors

This section provides a summary of the in vitro potency of this compound in comparison to two widely studied irreversible FAAH inhibitors, URB597 and PF-3845. It is important to note that the data presented below is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

In Vitro Inhibitory Potency
InhibitorTargetIC50 (nM)Assay ConditionsSource
This compound FAAH1.6Competitive activity-based protein profiling (ABPP)MedChemExpress
This compound human recombinant FAAH14Radiolabeled oleamide substrateMedChemExpress
URB597 human FAAH~1-10Substrate hydrolysis assays[5]
PF-3845 human FAAH~1-10Substrate hydrolysis assays[5]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

In Vivo Efficacy and Selectivity

Selectivity is a crucial parameter for any potential therapeutic inhibitor. Activity-based protein profiling (ABPP) has been instrumental in assessing the selectivity of FAAH inhibitors against other serine hydrolases in the proteome.[1][6] Studies have shown that while both URB597 and PF-3845 are potent FAAH inhibitors, PF-3845 exhibits a superior selectivity profile, with fewer off-target interactions, particularly in the liver.[6] The selectivity profile of this compound against a broad panel of serine hydrolases would be a critical dataset for its further development.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for common assays used to characterize FAAH inhibitors.

Fluorometric FAAH Inhibition Assay

This assay measures the hydrolysis of a fluorogenic substrate by FAAH.

Materials:

  • FAAH enzyme source (e.g., rat brain homogenate, recombinant human FAAH)

  • Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)

  • FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

  • Test inhibitor (e.g., this compound) and vehicle (e.g., DMSO)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: ~350-360 nm, Emission: ~450-460 nm)

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the FAAH enzyme preparation to each well.

  • Add the test inhibitor dilutions or vehicle to the respective wells.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding the FAAH substrate to all wells.

  • Immediately measure the fluorescence in kinetic mode at 37°C for a defined period (e.g., 30 minutes).

  • The rate of increase in fluorescence is proportional to FAAH activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Radiometric FAAH Inhibition Assay

This assay measures the hydrolysis of a radiolabeled substrate.

Materials:

  • FAAH enzyme source

  • Assay Buffer

  • Radiolabeled FAAH substrate (e.g., [³H]anandamide or ¹⁴C-oleamide)

  • Test inhibitor and vehicle

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • In microcentrifuge tubes, combine the FAAH enzyme and the test inhibitor dilutions or vehicle.

  • Pre-incubate at 37°C for a specified time.

  • Initiate the reaction by adding the radiolabeled substrate.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction (e.g., by adding a cold organic solvent like chloroform/methanol).

  • Separate the radiolabeled product from the unreacted substrate (e.g., by liquid-liquid extraction or thin-layer chromatography).

  • Quantify the amount of radiolabeled product using a scintillation counter.

  • Calculate the percentage of inhibition and determine the IC50 value.

Competitive Activity-Based Protein Profiling (ABPP)

This technique assesses the potency and selectivity of an inhibitor in a complex proteome.

Workflow:

  • Proteome Preparation: Homogenize tissues or lyse cells to obtain a complex protein lysate.

  • Inhibitor Incubation: Incubate the proteome with varying concentrations of the test inhibitor (e.g., this compound) or vehicle. This allows the inhibitor to bind to its target(s).

  • Probe Labeling: Add a broad-spectrum, irreversible serine hydrolase activity-based probe (e.g., a fluorophosphonate probe tagged with a reporter molecule like rhodamine or biotin). The probe will covalently label the active sites of serine hydrolases that are not already blocked by the test inhibitor.

  • Analysis:

    • Gel-Based ABPP: Separate the labeled proteins by SDS-PAGE and visualize the probe-labeled enzymes by in-gel fluorescence scanning. A decrease in the fluorescence intensity of a protein band in the presence of the inhibitor indicates that the inhibitor binds to that protein.

    • Mass Spectrometry-Based ABPP: If a biotinylated probe is used, enrich the probe-labeled proteins using streptavidin beads. Digest the enriched proteins and analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins that were targeted by the inhibitor.

Visualizations

FAAH Signaling Pathway

The following diagram illustrates the central role of FAAH in the endocannabinoid signaling pathway. Inhibition of FAAH leads to an accumulation of anandamide, which can then activate cannabinoid receptors (CB1 and CB2) and other downstream targets.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Downstream Downstream Effects (e.g., Reduced Neurotransmission) CB1->Downstream Activation NAPE_PLD NAPE-PLD AEA Anandamide (AEA) NAPE_PLD->AEA Synthesis AEA->CB1 Retrograde Signaling FAAH FAAH AEA->FAAH Degradation ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid This compound This compound This compound->FAAH Inhibition NAPE N-Arachidonoyl- phosphatidylethanolamine (NAPE) NAPE->NAPE_PLD Hydrolysis

Caption: FAAH signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Competitive ABPP

This diagram outlines the general workflow for assessing the selectivity and potency of an FAAH inhibitor using competitive Activity-Based Protein Profiling.

Competitive_ABPP_Workflow cluster_analysis Analysis Proteome Protein Lysate (e.g., Brain Homogenate) Inhibitor Incubate with This compound (or Vehicle) Proteome->Inhibitor Probe Add Activity-Based Probe (e.g., FP-Rhodamine) Inhibitor->Probe SDS_PAGE SDS-PAGE Separation Probe->SDS_PAGE Fluorescence In-Gel Fluorescence Scanning SDS_PAGE->Fluorescence Quantification Quantify Band Intensity (Target Engagement) Fluorescence->Quantification

Caption: Workflow for competitive activity-based protein profiling (ABPP).

References

Comparative Analysis of VAL-083's Effects Across Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "JP83" did not yield information on a compound relevant to cancer research. The provided analysis focuses on VAL-083 (dianhydrogalactitol) , a bifunctional alkylating agent with significant research and clinical data, which is likely the intended subject of inquiry.

This guide provides a comparative analysis of VAL-083's effects across various cancer cell lines, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance and mechanism of action. The information is compiled from preclinical and clinical studies to support further investigation and development of this compound.

I. Overview of VAL-083

VAL-083 is a first-in-class, bifunctional DNA alkylating agent that readily crosses the blood-brain barrier.[1][2][3] Its mechanism of action distinguishes it from other alkylating agents like temozolomide (TMZ) and nitrosoureas. VAL-083 induces interstrand cross-links at the N7 position of guanine, leading to DNA double-strand breaks and subsequent cancer cell death.[2][4] A key feature of VAL-083 is that its activity is independent of the O6-methylguanine-DNA methyltransferase (MGMT) status, a common mechanism of resistance to TMZ.[1][4]

II. Data Presentation: Comparative Efficacy of VAL-083

The following table summarizes the cytotoxic effects of VAL-083 across a range of human cancer cell lines, primarily focusing on glioblastoma (GBM), where it has been extensively studied.

Cell LineCancer TypeKey FindingsIC50Reference
U251 GlioblastomaSuppresses cell growth and induces apoptosis. Causes cell cycle arrest at the G2/M phase.<5 µM[5]
SF188 GlioblastomaInhibits cell growth by ~95% at 5 µM. Induces apoptosis.Not Specified[5]
T98G GlioblastomaInhibits cell growth in a dose-dependent manner.<5 µM[5]
LN229 GlioblastomaSignificantly enhances radiosensitivity. Induces G2/M cell cycle arrest.Not Specified[5]
GBM Cancer Stem Cells (Panel of 8) GlioblastomaInhibits neurosphere formation and growth. Downregulates BRD4.200–2000 nM[6]
RIF-1 Fibrosarcoma (mouse)Demonstrated superiority to cisplatin in tumor growth delay in a syngeneic mouse model.Not Applicable[4]

III. Experimental Protocols

This section details the methodologies used in the cited studies to evaluate the effects of VAL-083.

A. Cell Viability and Cytotoxicity Assays
  • Crystal Violet Assay: Used to investigate the cytotoxicity of VAL-083. Cells are seeded in plates, treated with varying concentrations of the drug, and incubated. After the incubation period, cells are fixed and stained with crystal violet. The dye is then solubilized, and the absorbance is measured to determine the percentage of viable cells.[1]

  • WST-1 Reagent: Employed to measure the effect of VAL-083 on the growth of glioblastoma stem cells (GSCs). This colorimetric assay is based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells, leading to the formation of formazan. The amount of formazan dye formed correlates with the number of metabolically active cells.[6]

B. Cell Cycle Analysis
  • Flow Cytometry: To determine the effect of VAL-083 on the cell cycle, treated and untreated cells are harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide). The DNA content of individual cells is then analyzed by flow cytometry to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[1][5]

C. DNA Damage Response Analysis
  • Western Blot: This technique is used to detect and quantify specific proteins involved in the DNA damage response pathway. Following treatment with VAL-083, cell lysates are prepared, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to proteins of interest (e.g., phosphorylated ATM, H2AX).[1]

  • Immunofluorescence: Used to visualize DNA double-strand breaks. Cells are treated with VAL-083, fixed, and permeabilized. They are then incubated with primary antibodies against markers of DNA double-strand breaks (e.g., γH2AX) followed by fluorescently labeled secondary antibodies for visualization by microscopy.

D. In Vivo Tumor Growth Delay Studies
  • Syngeneic Mouse Models: To assess the in vivo efficacy of VAL-083, cancer cells (e.g., RIF-1 fibrosarcoma) are implanted into immunocompetent mice. Once tumors are established, mice are treated with VAL-083, a control vehicle, or a comparator drug (e.g., cisplatin). Tumor growth is monitored over time to determine the delay in tumor progression.[4]

IV. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of VAL-083 and a typical experimental workflow for its evaluation.

VAL083_Mechanism cluster_extracellular Extracellular cluster_cell Cancer Cell VAL083 VAL-083 DNA DNA (Guanine-N7) VAL083->DNA Alkylates ICL Interstrand Cross-links DNA->ICL DSB DNA Double-Strand Breaks ICL->DSB DDR DNA Damage Response (ATM, H2AX activation) DSB->DDR CellCycleArrest S/G2-Phase Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of VAL-083 in cancer cells.

Experimental_Workflow cluster_assays In Vitro Assays cluster_invivo In Vivo Studies (Optional) start Start: Hypothesis Formulation cell_culture Cell Line Selection (e.g., U251, T98G) start->cell_culture treatment VAL-083 Treatment (Dose-Response & Time-Course) cell_culture->treatment animal_model Xenograft/Syngeneic Mouse Model cell_culture->animal_model viability Cell Viability Assay (Crystal Violet / WST-1) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle dna_damage DNA Damage Analysis (Western Blot / IF) treatment->dna_damage data_analysis Data Analysis & Interpretation viability->data_analysis cell_cycle->data_analysis dna_damage->data_analysis in_vivo_treatment In Vivo Dosing animal_model->in_vivo_treatment tumor_measurement Tumor Growth Measurement in_vivo_treatment->tumor_measurement tumor_measurement->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for evaluating VAL-083.

V. Comparative Performance and Alternatives

VAL-083 demonstrates a distinct advantage over standard-of-care chemotherapies for glioblastoma, such as temozolomide, particularly in tumors with an unmethylated MGMT promoter, which confers resistance to TMZ.[7][8]

  • vs. Temozolomide (TMZ): VAL-083's efficacy is independent of MGMT expression, making it a promising agent for TMZ-resistant GBM.[1][7]

  • vs. Cisplatin: In a mouse fibrosarcoma model, VAL-083 showed superior tumor growth delay compared to cisplatin.[4] Furthermore, VAL-083 primarily induces interstrand DNA crosslinks, whereas cisplatin mainly causes intrastrand crosslinks, suggesting different mechanisms of action and potential for combination therapies.[4]

  • vs. Nitrosoureas: The mechanism of VAL-083 also differs from that of nitrosoureas.[2]

VI. Conclusion

VAL-083 is a promising anti-cancer agent with a unique mechanism of action that allows it to overcome common resistance pathways, particularly in the treatment of glioblastoma. Its effectiveness across a range of cell lines, including cancer stem cells, highlights its potential as a valuable therapeutic option. The provided data and protocols offer a foundation for further research into the applications and efficacy of VAL-083 in various cancer types.

References

A Head-to-Head Showdown: JP83 and Other Carbamate-Based Inhibitors in the Realm of FAAH Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic field of neuropharmacology and drug development, the selective inhibition of Fatty Acid Amide Hydrolase (FAAH) has emerged as a promising therapeutic strategy for a range of neurological and psychiatric disorders, including anxiety, pain, and inflammation. Carbamate-based compounds have been at the forefront of this research, demonstrating potent and often irreversible inhibition of FAAH. This guide provides a detailed comparison of a notable carbamate inhibitor, JP83, with other well-characterized carbamate-based FAAH inhibitors, focusing on their inhibitory potency, selectivity, and the underlying experimental methodologies.

Quantitative Comparison of Inhibitor Potency

The primary measure of a drug's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half. The following table summarizes the reported IC50 values for this compound and other prominent carbamate-based FAAH inhibitors. It is important to note that these values are highly dependent on the specific assay conditions.

InhibitorTarget EnzymeIC50 (nM)Assay TypeSource
This compound Human recombinant FAAH14Radiolabeled oleamide substrate[1]
Mouse brain proteome1.6Competitive activity-based protein profiling (ABPP)[2]
URB597 Rat brain membranes5[3H]anandamide hydrolysis[3]
Human liver microsomes3[3H]anandamide hydrolysis[3]
URB694 Rat brain membranesNot explicitly provided, but noted for improved in vivo potency over URB597-[4][5]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental setups across different studies.

Selectivity Profile

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies designed to assess the potency and selectivity of enzyme inhibitors. Below are detailed descriptions of the key experimental protocols cited.

FAAH Inhibition Assay (Radiolabeled Substrate)

This assay measures the ability of an inhibitor to block the enzymatic hydrolysis of a radiolabeled substrate by FAAH.

  • Enzyme Source: Recombinant human FAAH or tissue homogenates (e.g., rat brain membranes) are used as the source of the enzyme.

  • Substrate: A radiolabeled FAAH substrate, such as [3H]anandamide or radiolabeled oleamide, is used.

  • Incubation: The enzyme is pre-incubated with varying concentrations of the inhibitor for a specific duration at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the radiolabeled substrate.

  • Reaction Termination: After a set time, the reaction is stopped, typically by the addition of an organic solvent.

  • Product Separation and Quantification: The radiolabeled product of the hydrolysis is separated from the unreacted substrate using techniques like thin-layer chromatography (TLC) or liquid scintillation counting.

  • Data Analysis: The amount of product formed at each inhibitor concentration is measured, and the data are used to calculate the IC50 value.

Competitive Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomic technique used to assess the potency and selectivity of inhibitors in a native biological context.

  • Proteome Source: Whole-cell lysates, tissue homogenates (e.g., mouse brain proteome), or living cells are used.

  • Inhibitor Treatment: The proteome is treated with a range of concentrations of the test inhibitor (e.g., this compound).

  • Probe Labeling: A broad-spectrum activity-based probe (ABP) that covalently labels the active sites of a class of enzymes (e.g., serine hydrolases) is added. The inhibitor competes with the ABP for binding to the active site of FAAH.

  • Detection: The level of ABP labeling of FAAH is detected, typically by fluorescence scanning of a gel after SDS-PAGE or by mass spectrometry.

  • Data Analysis: A decrease in the labeling of FAAH by the ABP in the presence of the inhibitor indicates target engagement. The IC50 is determined by quantifying the reduction in probe labeling at different inhibitor concentrations. This method also allows for the simultaneous assessment of the inhibitor's effect on other enzymes in the proteome, providing a selectivity profile.

Visualizing the Mechanism and Workflow

To better understand the context of FAAH inhibition and the experimental approaches used, the following diagrams have been generated.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_inhibitor CB1R CB1 Receptor AEA Anandamide (AEA) AEA->CB1R Binds to & Activates FAAH FAAH FAAH->AEA Hydrolyzes Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Produces This compound This compound / Carbamate Inhibitor This compound->FAAH Inhibits G start Start: Prepare Enzyme (e.g., FAAH) and Inhibitor Stock Solutions prepare_assay Prepare Assay Plates with Varying Inhibitor Concentrations start->prepare_assay pre_incubate Pre-incubate Enzyme with Inhibitors prepare_assay->pre_incubate add_substrate Initiate Reaction by Adding Substrate pre_incubate->add_substrate incubate_reaction Incubate for a Defined Period add_substrate->incubate_reaction stop_reaction Terminate Reaction incubate_reaction->stop_reaction measure_signal Measure Product Formation or Remaining Substrate stop_reaction->measure_signal analyze_data Analyze Data and Calculate IC50 Values measure_signal->analyze_data end End: Determine Inhibitor Potency analyze_data->end

References

A Tale of Two Inhibitors: JP83 and Reversible FAAH Inhibitors Face Off

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neuropharmacology, the modulation of the endocannabinoid system holds immense promise for treating a spectrum of disorders, from chronic pain to anxiety. At the heart of this system lies fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Inhibiting FAAH elevates anandamide levels, thereby amplifying its therapeutic effects. This guide provides a detailed comparison of two distinct strategies for FAAH inhibition: the irreversible inhibitor JP83 and the class of reversible FAAH inhibitors.

This comprehensive analysis is tailored for researchers, scientists, and drug development professionals, offering a deep dive into the mechanisms, potency, selectivity, and in vivo efficacy of these compounds. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways, this guide aims to equip researchers with the critical information needed to advance their drug discovery efforts.

Mechanism of Action: An Irreversible Bond vs. a Fleeting Interaction

The fundamental difference between this compound and reversible FAAH inhibitors lies in their mode of interaction with the FAAH enzyme. This compound, a carbamate-based inhibitor, forms a covalent bond with the catalytic serine residue (Ser241) in the active site of FAAH.[1] This carbamylation is essentially irreversible, leading to a long-lasting inactivation of the enzyme.

In contrast, reversible inhibitors, such as the well-characterized α-ketoheterocycle OL-135 and the clinical candidate SSR411298, bind to the FAAH active site through non-covalent interactions.[1][2] These interactions, which can include hydrogen bonds and van der Waals forces, are transient, allowing the inhibitor to associate and dissociate from the enzyme. This reversible binding profile results in a shorter duration of action compared to irreversible inhibitors.

cluster_0 Irreversible Inhibition (this compound) cluster_1 Reversible Inhibition FAAH_active_site FAAH Active Site (Ser241) Inactive_FAAH Carbamylated FAAH (Inactive) FAAH_active_site->Inactive_FAAH This compound This compound This compound->FAAH_active_site Covalent Bonding FAAH_active_site_rev FAAH Active Site (Ser241) FAAH_Inhibitor_Complex FAAH-Inhibitor Complex (Inactive) FAAH_active_site_rev->FAAH_Inhibitor_Complex Reversible_Inhibitor Reversible Inhibitor (e.g., OL-135, SSR411298) Reversible_Inhibitor->FAAH_active_site_rev Non-covalent Binding Anandamide_precursor NAPE NAPE_PLD NAPE-PLD Anandamide_precursor->NAPE_PLD Anandamide Anandamide (AEA) NAPE_PLD->Anandamide FAAH FAAH Anandamide->FAAH CB1_R CB1 Receptor Anandamide->CB1_R CB2_R CB2 Receptor Anandamide->CB2_R Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Downstream_Effects Analgesia, Anxiolysis, etc. CB1_R->Downstream_Effects CB2_R->Downstream_Effects FAAH_Inhibitor FAAH Inhibitor (this compound or Reversible) FAAH_Inhibitor->FAAH Inhibition In_Vitro_Screening In Vitro Screening (FAAH Inhibition Assay) Selectivity_Profiling Selectivity Profiling (vs. other hydrolases) In_Vitro_Screening->Selectivity_Profiling In_Vivo_PK In Vivo Pharmacokinetics (ADME) Selectivity_Profiling->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Models (Pain, Anxiety, etc.) In_Vivo_PK->In_Vivo_Efficacy Tox_Studies Toxicology Studies In_Vivo_Efficacy->Tox_Studies

References

Independent Validation of JP83 Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published research findings on JP83, a research chemical identified as an irreversible inhibitor of fatty acid amide hydrolase (FAAH). The information presented is intended to offer an objective overview of its mechanism of action and performance based on available preclinical data.

Executive Summary

This compound is a potent, irreversible inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, this compound effectively increases the endogenous levels of anandamide, thereby enhancing cannabinoid receptor signaling. To date, research on this compound is limited to initial preclinical, in vitro studies. There have been no published independent validation studies or clinical trials to assess its efficacy and safety in humans. This guide summarizes the existing data on this compound and provides context by comparing its activity with another known FAAH inhibitor, URB597.

Data Presentation

Table 1: In Vitro Efficacy of this compound
CompoundTarget EnzymeInhibition TypeIC50 (nM)Comparative PotencySource
This compound Fatty Acid Amide Hydrolase (FAAH)Irreversible14Equal or greater than URB597[1]
URB597Fatty Acid Amide Hydrolase (FAAH)IrreversibleNot specified-[1]

Experimental Protocols

In Vitro FAAH Inhibition Assay

The initial identification of this compound as a FAAH inhibitor was performed using an in vitro enzymatic assay. The following is a generalized protocol based on standard methods for assessing FAAH inhibition:

  • Enzyme Preparation: Recombinant human FAAH enzyme is used.

  • Substrate: Radiolabeled oleamide is utilized as the substrate for FAAH.

  • Incubation: The FAAH enzyme is pre-incubated with varying concentrations of this compound for a specified period to allow for covalent modification (carbamylation) of the enzyme's active site.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the radiolabeled oleamide substrate.

  • Reaction Termination: The reaction is stopped after a defined time by adding an acidic solution.

  • Quantification: The amount of hydrolyzed substrate is quantified using techniques such as liquid scintillation counting to measure the amount of radiolabeled product formed.

  • Data Analysis: The concentration of this compound required to inhibit 50% of the FAAH activity (IC50) is calculated by fitting the data to a dose-response curve.

  • Mechanism Confirmation: Mass spectrometry is used to confirm the mechanism of inhibition, which for this compound is the carbamylation of the serine nucleophile in the FAAH active site.[1]

Mandatory Visualization

Fatty Acid Amide Hydrolase (FAAH) Signaling Pathway

The diagram below illustrates the signaling pathway affected by this compound. Under normal physiological conditions, the endocannabinoid anandamide is hydrolyzed by FAAH into arachidonic acid and ethanolamine, terminating its signaling. This compound irreversibly inhibits FAAH, leading to an accumulation of anandamide. This elevated anandamide then enhances the activation of cannabinoid receptors (CB1 and CB2), resulting in various downstream cellular responses.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Anandamide_p Anandamide Anandamide_p->CB1 Activation FAAH FAAH Anandamide_p->FAAH Hydrolysis Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid This compound This compound This compound->FAAH Inhibition

Caption: FAAH signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Analysis of a this compound Analog (JP104)

While no in vivo data for this compound is available, a study on its close analog, JP104, provides insight into its potential in a biological system. The workflow for such an experiment is depicted below.

InVivo_Workflow start Administer JP104 to Mice (1 mg/kg) sacrifice Sacrifice Mice start->sacrifice tissue Tissue Removal (Brain, Liver, Kidney) sacrifice->tissue analysis Click Chemistry Analysis tissue->analysis abpp Competitive ABPP with FP-Rh tissue->abpp results ~80% FAAH Labeling (Brain) <20% Target Modification (Liver, Kidney) analysis->results confirm Confirm Near-Complete Inactivation of Brain FAAH abpp->confirm

Caption: In vivo experimental workflow for the this compound analog, JP104.

Conclusion

This compound is a potent irreversible inhibitor of FAAH with demonstrated in vitro activity. Its mechanism of action, through the enhancement of the endocannabinoid system, suggests potential therapeutic applications. However, the absence of independent validation studies and the lack of any clinical trial data mean that the research on this compound is in a very early, exploratory stage. Further preclinical studies are necessary to establish a more comprehensive profile of its efficacy, selectivity, and safety before any consideration for clinical development. Researchers and drug development professionals should view the current findings as preliminary and requiring substantial further investigation.

References

Benchmarking JP83's Potency: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the potency of JP83, an irreversible fatty acid amide hydrolase (FAAH) inhibitor, against the known standard, URB597. The data presented is intended for researchers, scientists, and drug development professionals working on novel therapeutics targeting the endocannabinoid system.

Quantitative Potency Comparison

The following table summarizes the in vitro potency of this compound in inhibiting the human recombinant FAAH enzyme.

CompoundTargetIC50 (nM)Notes
This compound Human recombinant Fatty Acid Amide Hydrolase (FAAH)14Irreversible inhibitor.
URB597 Fatty Acid Amide Hydrolase (FAAH)-This compound is stated to have equal or greater potency.[1]

Mechanism of Action

This compound acts as an irreversible inhibitor of FAAH. It achieves this through the carbamylation of the enzyme's serine nucleophile, effectively blocking its catalytic activity.[1] The inhibition of FAAH leads to an increase in the levels of endogenous fatty acid amides, such as the endocannabinoid anandamide, thereby potentiating their signaling.

Experimental Protocols

In Vitro FAAH Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FAAH.

Methodology:

  • The human recombinant FAAH enzyme was used.

  • Radiolabeled oleamide was utilized as the substrate for the enzyme.

  • This compound was introduced at varying concentrations to the enzyme and substrate mixture.

  • The level of FAAH activity was determined by measuring the hydrolysis of the radiolabeled oleamide.

  • The IC50 value was calculated as the concentration of this compound required to inhibit 50% of the FAAH enzyme activity.[1]

In Vivo Target Engagement (using analog JP104)

Objective: To assess the extent and selectivity of FAAH inhibition in a living organism.

Methodology:

  • A close analog of this compound, JP104, was administered to mice at a dose of 1 mg/kg.[1]

  • Following treatment, the animals were sacrificed, and brain, liver, and kidney tissues were collected.

  • "Click chemistry" analysis was performed on the tissues to determine the level of FAAH labeling, indicating the degree of inhibition.[1]

  • Competitive activity-based protein profiling (ABPP) with FP-Rh was used to confirm the near-complete inactivation of brain FAAH.[1]

  • The intensity of FP-Rh signals in liver and kidney proteomes was also analyzed to assess off-target effects.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the endocannabinoid signaling pathway affected by this compound and the general workflow of the in vivo experiment.

FAAH_Inhibition_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CB1 CB1 Receptor Signaling Downstream Signaling CB1->Signaling Activates Anandamide_ext Anandamide Anandamide_ext->CB1 Binds to Anandamide_int Anandamide FAAH FAAH Enzyme Anandamide_int->FAAH Hydrolyzed by Ethanolamine Ethanolamine FAAH->Ethanolamine ArachidonicAcid Arachidonic Acid FAAH->ArachidonicAcid This compound This compound This compound->FAAH Irreversibly Inhibits

Endocannabinoid signaling pathway and the inhibitory action of this compound on the FAAH enzyme.

In_Vivo_Workflow cluster_workflow In Vivo Experimental Workflow start Administer JP104 (1 mg/kg) to mice sacrifice Sacrifice mice and collect tissues (Brain, Liver, Kidney) start->sacrifice analysis Tissue Analysis sacrifice->analysis click_chem "Click Chemistry" for FAAH labeling analysis->click_chem abpp Competitive ABPP with FP-Rh analysis->abpp results Quantify FAAH inhibition and off-target effects click_chem->results abpp->results

Workflow for the in vivo assessment of FAAH inhibition using a this compound analog.

References

Safety Operating Guide

Proper Disposal of the JP83 Car Audio Amplifier

Author: BenchChem Technical Support Team. Date: November 2025

Identifying the JP83: Initial research indicates that "this compound" refers to a high-output monoblock car audio amplifier, not a laboratory chemical. Therefore, this guide provides the proper disposal procedures for this piece of electronic equipment.

Proper disposal of electronic waste, or "e-waste," is crucial to prevent hazardous materials from contaminating the environment and to recover valuable resources. Amplifiers, like other electronics, contain metals, plastics, and circuit boards. Older models may also contain lead solder, which can be harmful if it leaches into soil and water.[1]

Disposal Procedures for the this compound Amplifier

When the this compound amplifier reaches the end of its life, it is important to handle its disposal responsibly. Do not dispose of the amplifier in regular household trash. Here are the recommended steps for proper disposal:

  • De-installation: Carefully disconnect and remove the amplifier from the vehicle. Ensure all power is disconnected from the car battery before you begin to avoid electrical shorts or injury.

  • Check for Local E-Waste Recycling Programs: Many municipalities and local governments have designated collection sites or special collection days for electronic waste. These facilities are equipped to handle the materials in electronics safely.

  • Retailer and Manufacturer Take-Back Programs: Some electronics retailers and manufacturers offer recycling programs for old equipment.[1][2] Check with the retailer where the amplifier was purchased or the manufacturer's website for any available take-back or mail-in recycling options.

  • Certified Electronics Recyclers: Seek out certified e-waste recycling companies. These organizations have the expertise to safely dismantle electronic devices, separating hazardous components from recyclable materials like metals and plastics.[1]

  • Donation or Resale: If the amplifier is still in working condition, consider donating it to a local charity, school, or community center.[2] You can also sell used audio equipment online through various marketplaces.[2][3]

Summary of Disposal Options

Disposal OptionDescriptionBest For
Municipal E-Waste Collection Free or low-cost drop-off locations or scheduled pickup services for electronic waste provided by your local government.Non-functional units, convenient local disposal.
Retailer/Manufacturer Programs Take-back or trade-in programs offered by electronics stores or the product manufacturer.[1][2]All units, potential for store credit.
Certified E-Waste Recycler Specialized facilities that safely dismantle and recycle electronic components.[1]Non-functional units, environmentally responsible disposal.
Donation Giving the equipment to a non-profit organization or educational institution if it is still functional.[2]Functional units, community benefit.
Resale Selling the used amplifier through online marketplaces or to individuals.[2][3]Functional units, financial return.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of a this compound car audio amplifier.

JP83_Disposal_Workflow start Start: this compound Amplifier End-of-Life is_functional Is the amplifier functional? start->is_functional donate_sell Option 1: Donate or Sell is_functional->donate_sell Yes recycle_options Option 2: Recycle is_functional->recycle_options No end_donate_sell End: Amplifier Reused donate_sell->end_donate_sell local_programs Check for local e-waste programs or retailer take-back options. recycle_options->local_programs certified_recycler Find a certified e-waste recycler. local_programs->certified_recycler end_recycle End: Amplifier Responsibly Recycled certified_recycler->end_recycle

Caption: this compound Amplifier Disposal Decision Workflow

References

Essential Safety and Logistical Information for Handling JP-8 and Similar Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols, personal protective equipment (PPE) recommendations, and disposal guidance for handling JP-8 jet fuel. Given that "JP-83" is not a standard designation, this guide focuses on JP-8, a widely used military-grade jet fuel, and also addresses other similarly named materials found in safety literature. This information is intended for researchers, scientists, and drug development professionals who may encounter these substances in their work.

Personal Protective Equipment (PPE) for JP-8

When handling JP-8 jet fuel, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the required PPE.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Respiratory Air-purifying respirator with appropriate cartridges (e.g., for organic vapors)A respiratory protection program compliant with OSHA 29 CFR 1910.134 and ANSI Z88.2 or European Standard EN 149 should be implemented. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]
Hand Impervious protective gloves (e.g., nitrile, neoprene)Wear appropriate gloves to prevent skin exposure.[1]
Eye and Face Chemical safety goggles or a face shieldEye and face protection should comply with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Body Protective clothing, coveralls, or a chemical-resistant suitWear protective clothing to prevent skin contact.[2] For large spills or significant exposure potential, a totally encapsulated chemical- and vapor-protective suit may be required.[3]
Footwear Chemical-resistant, steel-toe boots or shoes

Exposure Limits and Physical Properties

Understanding the exposure limits and physical characteristics of JP-8 and its components is critical for a comprehensive safety assessment.

Substance/MixtureOccupational Exposure Limits (OELs)Physical Properties
JP-8 (Jet Propellant 8) While specific OELs for the JP-8 mixture are not readily available in the provided results, it is a complex mixture of hydrocarbons. Exposure limits for its components, such as kerosene and various volatile organic compounds, should be considered.Appearance: Colorless liquid. Odor: Sweet, pungent odor.[4] Flash Point: 265°F (129°C).[4] Autoignition Temperature: 500°F (260°C).[4]
JP-K83 Printing Ink Components Methyl ethyl ketone: PEL: 200 ppm, TLV: 200 ppm, STEL: 300 ppm. Methanol: TLV: 200 ppm, STEL: 250 ppm. Formaldehyde: CEIL: 0.3 ppm.[1]Not specified in search results.

Note: PEL (Permissible Exposure Limit), TLV (Threshold Limit Value), STEL (Short-Term Exposure Limit), CEIL (Ceiling Limit).

Handling and Storage Procedures

Proper handling and storage are paramount to preventing accidents and exposure.

  • Handling:

    • Avoid breathing vapors or mists.[1]

    • Use only in well-ventilated areas with adequate local exhaust.[1]

    • Keep away from heat, sparks, and open flames.[4]

    • Take precautions to prevent electrostatic discharge.[4]

    • Avoid contact with skin and eyes.[2]

    • Do not eat, drink, or smoke when using this product.[2]

  • Storage:

    • Store in a cool, dry, well-ventilated area away from incompatible substances and direct sunlight.[1][2]

    • Keep containers tightly closed when not in use.[1][2]

    • Storage tanks can be made of carbon steel with moisture control or fiberglass reinforced plastic.[4]

Spill Response and Disposal Plan

A clear and practiced spill response plan is crucial for mitigating the impact of an accidental release.

Experimental Protocol: Chemical Spill Response

  • Immediate Actions:

    • Immediately alert personnel in the area and evacuate if necessary.[5]

    • If there is a fire or medical attention is needed, contact emergency services.[5]

    • Remove any contaminated clothing and flush the affected skin with water for at least 15 minutes.[5]

    • For flammable materials like JP-8, eliminate all ignition sources.[5]

  • Containment and Cleanup:

    • Don the appropriate personal protective equipment (PPE) before attempting to clean the spill.[5]

    • Contain the spill using absorbent materials like spill socks or pads, working from the outside in to prevent spreading.[5]

    • For liquid spills, absorb the material with an inert absorbent, such as sand or vermiculite, and place it in a designated chemical waste container.[4]

    • Protect drains to prevent environmental release.[5]

  • Decontamination and Disposal:

    • Decontaminate the spill area with a mild detergent and water, if appropriate.[5]

    • Package all contaminated materials, including absorbents and used PPE, in sealed containers.[5]

    • Label the waste containers clearly as "Hazardous Waste: Spill Debris" and include the chemical name.[5]

    • Dispose of the hazardous waste according to local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.[5]

Logical Workflow for Spill Response

Spill_Response_Workflow Start Spill Occurs Evacuate Alert & Evacuate Area Start->Evacuate Ignition Control Ignition Sources Start->Ignition Flammable Spill Assess Assess Spill Hazard Start->Assess Emergency Call Emergency Services (if needed) Evacuate->Emergency Fire/Injury FirstAid Provide First Aid Evacuate->FirstAid Personnel Contamination DonPPE Don Appropriate PPE Assess->DonPPE Contain Contain the Spill DonPPE->Contain Cleanup Clean up with Absorbents Contain->Cleanup Package Package Contaminated Waste Cleanup->Package Decontaminate Decontaminate Area Package->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose Report Report Spill to Supervisor Dispose->Report

Workflow for a chemical spill response.

Notes on Other "JP"-Designated Materials

  • JP-4, JP-5, JP-6: These are other military jet fuels with varying properties. JP-4 is a wider cut fuel than JP-8 and is more flammable.[6][7] JP-5 has a higher flash point and is primarily used on aircraft carriers.[6] JP-6 was a specialized fuel for the XB-70 Valkyrie.[8] The general PPE and handling precautions for JP-8 are applicable to these fuels, but their specific Safety Data Sheets (SDS) should always be consulted.

  • JP-K83 Printing Ink: This is a mixture containing components like methyl ethyl ketone, methanol, and formaldehyde.[1] The primary hazards are associated with these volatile and potentially toxic components. The PPE recommendations for this ink would be similar to those for JP-8, with a strong emphasis on respiratory protection and ventilation due to the presence of volatile solvents.[1]

  • GB83: A Safety Data Sheet for a substance named "GB83" indicates it is not classified as a hazardous substance or mixture.[9] However, standard laboratory PPE (safety goggles, gloves, lab coat) should still be worn.[9]

This guide provides a foundational understanding of the safety and handling requirements for JP-8 and similar materials. Always refer to the specific Safety Data Sheet (SDS) for any chemical you are working with to obtain the most accurate and detailed safety information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.